Amg-548
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKVJIRFKVPBF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347617 | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864249-60-5 | |
| Record name | AMG 548 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864249-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-548 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMG-548
Introduction
AMG-548 is a potent and selective, orally active small molecule inhibitor primarily targeting the p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, and plays a pivotal role in the regulation of inflammatory responses.[2] Specifically, p38α is involved in the biosynthesis of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), at both the transcriptional and translational levels.[2] Due to its central role in inflammation, p38α has been a key target for the development of anti-inflammatory therapeutics. This compound has demonstrated efficacy in both acute and chronic preclinical models of arthritis. This guide provides a detailed overview of the mechanism of action of this compound, its selectivity profile, and its effects on relevant signaling pathways, supported by available quantitative data and experimental methodologies.
Primary Mechanism of Action: Inhibition of p38α MAPK Signaling
The principal mechanism of action of this compound is the potent and selective inhibition of p38α kinase.[2] By binding to p38α, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade leads to the suppression of pro-inflammatory cytokine production.
The p38α signaling pathway is typically activated by cellular stresses and inflammatory stimuli such as lipopolysaccharides (LPS).[2] This activation leads to a cascade of phosphorylation events that ultimately result in the enhanced transcription and translation of genes encoding inflammatory mediators. This compound's inhibition of p38α effectively mitigates these downstream effects. In human whole blood, this compound has been shown to potently inhibit the production of several key cytokines, including LPS-stimulated TNFα and IL-1β, as well as TNFα-induced IL-8 and IL-1β-induced IL-6.[1][3]
Off-Target Activity: Inhibition of Wnt/β-catenin Signaling
In addition to its primary target, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway.[2] This activity is not due to direct interaction with components of the Wnt pathway but is rather a consequence of cross-reactivity with other kinases.[2] Specifically, this compound directly inhibits Casein Kinase 1 isoforms δ (CKIδ) and ε (CKIε).[1][2]
In the canonical Wnt pathway, CKI plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. While CKI's role in this complex is context-dependent, its inhibition by this compound has been shown to disrupt the normal regulation of β-catenin. The concentration of this compound required to inhibit CKIδ/ε in cellular assays closely corresponds to the concentration needed to inhibit Wnt/β-catenin signaling, supporting this as the mechanism for the observed off-target effect.[2]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The data below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target, related kinases, and its functional effect on cytokine production.
| Target Class | Specific Target | Parameter | Value (nM) | Reference(s) |
| p38 MAPK Isoforms | p38α | Ki | 0.5 | [1][3] |
| IC50 | 0.5 | [2] | ||
| p38β | Ki | 3.6 | [3] | |
| IC50 | 3.6 | [2] | ||
| p38γ | Ki | 2600 | [1][3] | |
| IC50 | 2600 | [2] | ||
| p38δ | Ki | 4100 | [1][3] | |
| IC50 | 4100 | [2] | ||
| JNK Isoforms | JNK1 | Ki | 11480 | [3] |
| JNK2 | Ki | 39 | [1][3] | |
| JNK3 | Ki | 61 | [1][3] | |
| Cytokine Production | LPS-stimulated TNFα | IC50 | 3 | [1][3] |
| (in human whole blood) | LPS-stimulated IL-1β | IC50 | 7 | [1][3] |
| TNFα-induced IL-8 | IC50 | 0.7 | [1][3] | |
| IL-1β-induced IL-6 | IC50 | 1.3 | [1][3] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed are standard within the field of drug discovery and pharmacology.
Kinase Inhibition Assays (for Ki and IC50 determination):
-
Objective: To quantify the potency and selectivity of this compound against a panel of purified kinases.
-
General Methodology: These assays typically involve incubating the purified kinase, a specific substrate (often a peptide), and a phosphate donor (ATP, usually radiolabeled) with varying concentrations of the inhibitor (this compound). The kinase activity is measured by quantifying the amount of phosphorylated substrate. The data is then plotted against inhibitor concentration to calculate the IC50 value. Ki values are subsequently derived from the IC50 values using the Cheng-Prusoff equation, which also accounts for the ATP concentration.
Human Whole Blood Assays (for cytokine inhibition):
-
Objective: To assess the functional activity of this compound in a physiologically relevant ex vivo system.
-
General Methodology: Freshly drawn human whole blood is pre-incubated with various concentrations of this compound. The blood is then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNFα and IL-1β.[1][3] Alternatively, the blood can be stimulated with TNFα or IL-1β to measure the production of downstream cytokines like IL-8 or IL-6, respectively.[1][3] After a specified incubation period, the plasma is separated, and the concentration of the target cytokine is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Wnt/β-catenin Signaling Assays:
-
Objective: To measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
-
General Methodology:
-
Luciferase Reporter Gene Assay (e.g., SuperTOPflash): This assay utilizes a cell line (e.g., U2OS-EFC) that has been engineered to contain a luciferase reporter gene under the control of a promoter with TCF/LEF binding sites.[2] When the Wnt pathway is active, β-catenin activates transcription from this promoter, leading to the production of luciferase. The cells are treated with this compound, and the pathway is stimulated. The amount of light produced by the luciferase enzyme is then measured, with a decrease in luminescence indicating inhibition of the pathway.
-
Enzyme Fragment Complementation (EFC) Assay: This is a cell-based assay used to monitor protein-protein interactions or, in an antagonistic format, the disruption of such interactions.[2] It was used to confirm the inhibition of Wnt/β-catenin signaling by this compound.[2]
-
In Vivo Efficacy Models:
-
Objective: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases.
-
General Methodology: this compound has been tested in models such as LPS-induced TNFα production in mice and collagen-induced or adjuvant-induced arthritis in rats.[3] These models involve inducing an inflammatory state in the animals and then administering this compound. The efficacy of the compound is assessed by measuring reductions in disease-specific endpoints, such as levels of circulating TNFα or clinical scores of arthritis (e.g., paw swelling).
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK, a key regulator of inflammatory responses. Its primary mechanism of action involves the direct inhibition of p38α kinase activity, leading to a significant reduction in the production of major pro-inflammatory cytokines. While it demonstrates remarkable selectivity for p38α over other p38 isoforms, it also exhibits off-target activity against CKIδ/ε, resulting in the inhibition of the Wnt/β-catenin signaling pathway. The comprehensive characterization of this compound through a variety of in vitro, ex vivo, and in vivo experimental models underscores its potential as a modulator of inflammatory processes.
References
The Discovery of AMG-548: A Potent and Selective p38α Kinase Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical characterization of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). p38α is a critical node in the cellular signaling pathways that drive inflammatory responses, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound emerged from drug discovery efforts as a highly selective molecule with significant potential for modulating the production of pro-inflammatory cytokines. This whitepaper consolidates the available quantitative data on the biochemical and cellular activity of this compound, details the likely experimental methodologies employed in its evaluation, and visualizes the pertinent biological pathways and experimental workflows. While the clinical development of this compound was discontinued in the preclinical phase, the information surrounding its discovery offers valuable insights into the strategies for targeting p38α and the challenges associated with developing kinase inhibitors for chronic inflammatory diseases.
Introduction: p38α MAPK as a Therapeutic Target
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Of the four isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and has been extensively implicated in the inflammatory cascade.[2] Activation of p38α triggers a downstream signaling cascade that ultimately leads to the increased production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] Consequently, the inhibition of p38α has been a major focus of drug discovery programs aimed at developing novel oral anti-inflammatory agents.
This compound was developed by Amgen as a potent and selective inhibitor of p38α.[4] While detailed primary publications on the discovery and structure-activity relationship (SAR) of this compound are not publicly available, likely due to its discontinuation in preclinical development, a significant amount of data regarding its in vitro and in vivo activity has been disseminated through scientific literature and commercial suppliers. This document aims to collate and present this information in a structured and technically detailed format.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Inhibition Constant (Ki) | IC50 |
| p38α | 0.5 nM[5] | 0.5 nM |
| p38β | 3.6 nM | 3.6 nM |
| p38γ | 2600 nM[5] | 2600 nM |
| p38δ | 4100 nM[5] | 4100 nM |
| JNK2 | 39 nM[5] | - |
| JNK3 | 61 nM[5] | - |
Data compiled from multiple sources, as cited.
Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood Assays
| Stimulus | Cytokine Measured | IC50 |
| LPS | TNFα | 3 nM[5] |
| LPS | IL-1β | 7 nM[5] |
| TNFα | IL-8 | 0.7 nM[5] |
| IL-1β | IL-6 | 1.3 nM[5] |
Data from MedChemExpress.[5]
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (F) | Half-life (t1/2) |
| Rat | 62% | 4.6 hours |
| Dog | 47% | 7.3 hours |
Data from MedChemExpress.[5]
Experimental Protocols
The following sections detail the likely methodologies for the key experiments used to characterize this compound, based on standard industry practices and available literature.
p38α Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory activity of this compound on the p38α kinase enzyme.
Methodology:
-
Reagents: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF-2), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA), and this compound at various concentrations.
-
Procedure: a. The p38α enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96- or 384-well plate. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
- Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
- Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
LPS-Induced TNFα Production in Human Whole Blood (Ex Vivo)
Objective: To assess the potency of this compound in a more physiologically relevant cellular context.
Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.
-
Procedure: a. The whole blood is pre-incubated with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C. b. Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of TNFα. c. The samples are incubated for a further period (e.g., 4-6 hours) at 37°C. d. The reaction is stopped by centrifugation, and the plasma supernatant is collected.
-
Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in TNFα production compared to the vehicle control.
Collagen-Induced Arthritis (CIA) in Rodents (In Vivo)
Objective: To evaluate the efficacy of this compound in a preclinical animal model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male DBA/1 mice are typically used for this model.
-
Induction of Arthritis: a. An initial immunization is performed by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. b. A booster injection of collagen in incomplete Freund's adjuvant is given 21 days after the primary immunization.
-
Treatment: a. This compound is formulated for oral administration. b. Dosing is initiated either prophylactically (before the onset of disease) or therapeutically (after the appearance of clinical signs of arthritis). c. The compound is administered daily at various doses for a defined period (e.g., 14-28 days).
-
Efficacy Assessment: a. Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling (e.g., on a scale of 0-4). b. Histopathology: At the end of the study, the joints are collected, and histological sections are prepared to assess inflammation, cartilage destruction, and bone erosion. c. Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
-
Data Analysis: The clinical scores, histological parameters, and biomarker levels are compared between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.
Mandatory Visualizations
Signaling Pathway
Caption: The p38α MAPK signaling cascade in inflammation.
Experimental Workflow
Caption: A representative drug discovery workflow for a p38 inhibitor.
Discussion and Conclusion
The discovery of this compound represents a significant effort in the development of small molecule inhibitors targeting the p38α MAPK pathway for the treatment of inflammatory diseases. The available data clearly demonstrate that this compound is a highly potent and selective inhibitor of p38α, with excellent activity in cellular assays that mimic the inflammatory environment. Its oral bioavailability and efficacy in a preclinical model of rheumatoid arthritis further underscored its potential as a therapeutic agent.
Despite these promising preclinical characteristics, the development of this compound was discontinued. While the specific reasons for this have not been publicly disclosed, the broader landscape of p38 inhibitor development offers some potential insights. Many p38 inhibitors have faced challenges in clinical trials, including lack of efficacy and off-target toxicities. It is possible that unforeseen safety signals emerged during later-stage preclinical toxicology studies of this compound.
References
- 1. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]
The Selective Inhibition of p38 MAPK Isoforms by AMG-548: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AMG-548, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them a key therapeutic target for a range of inflammatory diseases. Understanding the precise interaction of inhibitors like this compound with the different p38 isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—is critical for developing targeted therapies with improved efficacy and reduced off-target effects.
Quantitative Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for the p38α isoform. The inhibitory activity, expressed as the inhibition constant (Ki), reveals a sub-nanomolar affinity for p38α, with significantly lower affinity for the other isoforms, particularly γ and δ. This selectivity is crucial as the α isoform is considered the primary mediator of the inflammatory response.[1][2]
The compound is a potent and selective inhibitor of p38α with a Ki of 0.5 nM.[3] It shows slight selectivity over p38β (Ki=36 nM) and demonstrates over 1000-fold selectivity against p38γ (Ki=2600 nM) and p38δ (Ki=4100 nM).[3][4] This profile underscores its utility as a specific tool for interrogating p38α-driven signaling.
Table 1: this compound Inhibition Constants (Ki) Across p38 Isoforms
| Target Isoform | Ki (nM) | Fold Selectivity vs. p38α |
| p38α (MAPK14) | 0.5 | 1x |
| p38β (MAPK11) | 3.6 - 36 | ~7-72x |
| p38γ (MAPK12) | 2600 | ~5200x |
| p38δ (MAPK13) | 4100 | ~8200x |
Data compiled from multiple sources.[3][4][5]
Beyond the p38 family, this compound has shown modest activity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM).[4] It has also been reported to inhibit Wnt signaling through direct inhibition of Casein kinase 1 (CK1) isoforms δ and ε.[4][5] In a more physiologically relevant context, this compound is extremely potent in inhibiting TNFα production stimulated by lipopolysaccharide (LPS) in human whole blood, with a reported IC50 of 3 nM.[3][4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines.[6][7] This activation begins with a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, which phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6.[8] These MAP2Ks then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPKs, leading to their activation.[6] Once active, p38 kinases phosphorylate a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, regulating the expression of inflammatory cytokines and other stress-response genes.[8] this compound acts by directly inhibiting the kinase activity of p38α, thereby blocking this downstream signaling.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
The Role of AMG-548 in Inflammatory Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to stress stimuli and drives inflammation.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on inflammatory cytokine production, and the experimental methodologies used to ascertain these effects.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting the p38α MAPK. The p38 MAPK family, consisting of isoforms α, β, γ, and δ, is integral to the inflammatory process.[1] By inhibiting p38α, this compound effectively disrupts the downstream signaling that leads to the biosynthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) at both the transcriptional and translational levels.[2]
Quantitative Data on Kinase Selectivity and Cytokine Inhibition
The efficacy of this compound is underscored by its high selectivity for p38α over other kinases and its potent inhibition of inflammatory cytokine production. The following tables summarize the key quantitative data available for this compound.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | Inhibition Constant (Ki) |
| p38α | 0.5 nM[1][4] |
| p38β | 3.6 nM[1] |
| p38γ | 2,600 nM[1][4] |
| p38δ | 4,100 nM[1][4] |
| JNK1 | 11,480 nM[1] |
| JNK2 | 39 nM[1][4] |
| JNK3 | 61 nM[1][4] |
This table illustrates the high selectivity of this compound for p38α, with significantly lower affinity for other p38 isoforms and modest interaction with JNK kinases.
Table 2: In Vitro Inhibition of Inflammatory Cytokine Production by this compound
| Cytokine | Stimulus | Assay System | IC50 |
| TNFα | Lipopolysaccharide (LPS) | Human Whole Blood | 3 nM[1][4] |
| IL-1β | Lipopolysaccharide (LPS) | Human Whole Blood | 7 nM[1][4] |
| IL-8 | Tumor Necrosis Factor-alpha (TNFα) | Human Whole Blood | 0.7 nM[1][4] |
| IL-6 | Interleukin-1 beta (IL-1β) | Human Whole Blood | 1.3 nM[1][4] |
This table demonstrates the potent inhibitory effect of this compound on the production of several key inflammatory cytokines in a physiologically relevant human whole blood assay.
Signaling Pathway of this compound Action
The following diagram illustrates the simplified signaling cascade leading to inflammatory cytokine production and the point of intervention by this compound.
Caption: p38α MAPK signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for a key experiment used to characterize the activity of this compound.
Protocol: In Vitro Human Whole Blood Assay for Cytokine Inhibition
-
Objective: To determine the potency of this compound in inhibiting the production of inflammatory cytokines in a human whole blood matrix.
-
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (for TNFα and IL-1β induction).
-
Recombinant human TNFα (for IL-8 induction).
-
Recombinant human IL-1β (for IL-6 induction).
-
Phosphate-buffered saline (PBS).
-
RPMI 1640 cell culture medium.
-
ELISA kits for human TNFα, IL-1β, IL-8, and IL-6.
-
96-well cell culture plates.
-
CO2 incubator.
-
-
Methodology:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Dispense 180 µL of human whole blood into each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in RPMI 1640) to the respective wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Prepare the stimulating agent (LPS, TNFα, or IL-1β) at 10x the final desired concentration in RPMI 1640.
-
Add 10 µL of the stimulating agent to the appropriate wells. Include unstimulated control wells.
-
Incubate the plates for 4-24 hours (optimize for each cytokine) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant for cytokine analysis.
-
Quantify the concentration of each cytokine (TNFα, IL-1β, IL-8, IL-6) in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for in vitro cytokine inhibition assay.
In Vivo Efficacy
Beyond its potent in vitro activity, this compound has demonstrated significant efficacy in animal models of inflammatory diseases. It has been shown to be protective in mice against LPS-induced TNFα production and effective in rat models of collagen-induced and adjuvant-induced arthritis.[1] These findings highlight the translational potential of this compound from in vitro cytokine inhibition to in vivo anti-inflammatory effects.
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK that effectively suppresses the production of key inflammatory cytokines. Its well-characterized mechanism of action, supported by robust in vitro and in vivo data, establishes it as a significant molecule of interest for the development of novel anti-inflammatory therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
The Potent and Selective p38α MAPK Inhibitor: A Technical Overview of AMG-548
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This document consolidates available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways and experimental workflows.
Core Concepts: this compound and the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Activation of this pathway, particularly the p38α isoform, plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38α MAPK have been pursued as therapeutic agents for a range of inflammatory diseases.[2]
This compound, developed by Amgen, emerged as a highly potent and selective small molecule inhibitor of p38α MAPK.[2][3] Preclinical studies have demonstrated its ability to effectively suppress the production of key inflammatory mediators, highlighting its therapeutic potential.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against p38 MAPK isoforms and a broader panel of kinases, as well as its functional potency in a cellular context.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Constant (Ki) (nM) |
| p38α (MAPK14) | 0.5[4] |
| p38β (MAPK11) | 3.6[5] |
| p38γ (MAPK12) | 2600[5] |
| p38δ (MAPK13) | 4100[5] |
| JNK2 (MAPK9) | 39 |
| JNK3 (MAPK10) | 61 |
| JNK1 (MAPK8) | 11,480[4] |
| Over 35 other kinases | >1000-fold selectivity |
Table 2: Cellular Inhibitory Activity of this compound
| Assay | IC50 (nM) |
| LPS-stimulated TNF-α production (human whole blood) | 3[6] |
| LPS-stimulated IL-1β production (human whole blood) | 7 |
| TNF-α induced IL-8 production (human whole blood) | 0.7 |
| IL-1β induced IL-6 production (human whole blood) | 1.3 |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the p38α MAPK signaling cascade. The following diagram illustrates the canonical p38 MAPK pathway and the point of intervention by this compound.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize p38 MAPK inhibitors.
In Vitro p38α Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified p38α kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
A stock solution of this compound is prepared in 100% DMSO and serially diluted to create a concentration gradient.
-
Recombinant human p38α enzyme is diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
A substrate solution is prepared containing a specific p38α substrate, such as ATF2, and ATP at a concentration close to its Km for p38α.
-
-
Kinase Reaction:
-
The serially diluted this compound is added to the wells of a 384-well plate.
-
The diluted p38α enzyme is then added to each well.
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
The plate is incubated at 30°C for a defined period, typically 30-60 minutes, to allow for substrate phosphorylation.
-
-
Signal Detection:
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
The plate is read on a luminometer.
-
-
Data Analysis:
-
The luminescent signal is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
-
Kinase Selectivity Profiling
To determine the selectivity of this compound, its inhibitory activity is assessed against a broad panel of other protein kinases.
Detailed Methodology:
-
Assay Panel: A large panel of purified protein kinases (e.g., >100) is utilized.
-
Inhibition Screening: this compound is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) against each kinase in the panel. The assay format for each kinase is similar to the p38α inhibition assay described above, using the respective optimal substrates and ATP concentrations for each enzyme.
-
Data Expression: The results are expressed as the percentage of inhibition of each kinase's activity at the tested concentration of this compound.
-
Follow-up IC50/Ki Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the precise IC50 or Ki value, as was done for the p38 isoforms and JNKs.
LPS-Stimulated TNF-α Release in Human Whole Blood
This ex vivo assay measures the functional consequence of p38α inhibition by quantifying the reduction in the production of the inflammatory cytokine TNF-α in a physiologically relevant matrix.
Caption: Workflow for a human whole blood TNF-α release assay.
Detailed Methodology:
-
Blood Collection and Preparation:
-
Fresh human venous blood is collected from healthy donors into tubes containing an anticoagulant, typically heparin.
-
The blood is used within 2 hours of collection.
-
-
Compound Treatment:
-
The whole blood is aliquoted into 96-well plates or tubes.
-
Serial dilutions of this compound (or vehicle control) are added to the blood and mixed gently.
-
The samples are pre-incubated with the compound for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration that elicits a robust TNF-α response (e.g., 10-100 ng/mL).
-
The samples are then incubated for an additional 4-6 hours at 37°C in a humidified incubator.
-
-
Plasma Collection:
-
Following incubation, the plates or tubes are centrifuged to separate the plasma from the blood cells.
-
The plasma supernatant is carefully collected for analysis.
-
-
TNF-α Quantification:
-
The concentration of TNF-α in the plasma samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The measured TNF-α concentrations are plotted against the corresponding concentrations of this compound.
-
The IC50 value is calculated by fitting the data to a suitable dose-response model.
-
Conclusion
This compound is a potent and highly selective inhibitor of p38α MAPK, demonstrating significant activity in both enzymatic and cellular assays. Its ability to potently inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, in a human whole blood assay underscores its potential as a therapeutic agent for inflammatory diseases. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals working on the development of p38 MAPK inhibitors and related signaling pathways. Although clinical development of many p38 inhibitors, including this compound, has faced challenges, the compound remains a valuable tool for dissecting the roles of the p38 MAPK pathway in health and disease.[4]
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAP kinase inhibitor - Amgen - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
AMG-548: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase α (p38α). It has demonstrated significant activity in preclinical models of inflammation and has also been identified as an inhibitor of Wnt/β-catenin signaling through off-target effects on Casein Kinase 1 (CK1) isoforms δ and ε. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to the study of this compound. The information is intended to support researchers and drug development professionals in their investigation of this compound.
Chemical Properties and Data
This compound is a synthetically derived compound with the CAS Number 864249-60-5. Its core structure is a substituted pyrimidinone. The key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 864249-60-5 |
| Molecular Formula | C₂₉H₂₇N₅O |
| Molecular Weight | 461.56 g/mol |
| IUPAC Name | 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |
| Physical Appearance | Solid |
| Storage | Store at -20°C |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily acting as a potent inhibitor of p38α and secondarily inhibiting the Wnt/β-catenin signaling pathway.
Inhibition of p38α MAPK Signaling Pathway
This compound is a highly potent and selective inhibitor of p38α, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). By inhibiting p38α, this compound effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.
The inhibitory activity of this compound is highly selective for the α and β isoforms of p38, with significantly lower potency against the γ and δ isoforms.
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| p38α | 0.5 | - |
| p38β | 3.6 | - |
| p38γ | 2600 | - |
| p38δ | 4100 | - |
| LPS-stimulated TNFα (whole blood) | - | 3 |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.
Inhibition of Wnt/β-catenin Signaling Pathway
In addition to its on-target p38α inhibition, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2] This inhibition is not a direct effect on the core components of the Wnt pathway but is due to the cross-reactivity of this compound with Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). These kinases are involved in the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. By inhibiting CK1δ/ε, this compound can modulate Wnt-dependent cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
General Experimental Workflow
The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial synthesis and purification to in vitro and cell-based assays, and finally to in vivo studies.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar pyrido[2,3-d]pyrimidine structures. The synthesis would likely involve a multi-step process culminating in the coupling of the substituted pyrimidinone core with the (2S)-2-amino-3-phenylpropylamino side chain. Key steps would likely include the formation of the pyrimidine ring, followed by functionalization with the naphthalenyl and pyridinyl groups, and finally, the introduction of the chiral side chain.
p38α Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the p38α enzyme, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Inhibition Assay (SuperTOPflash Reporter Assay)
Objective: To assess the inhibitory effect of this compound on Wnt/β-catenin signaling in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTOPflash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well plates
Procedure:
-
Co-transfect HEK293T cells with the SuperTOPflash and Renilla luciferase plasmids in a 96-well plate.
-
After 24 hours, replace the media with fresh media containing Wnt3a conditioned media (to stimulate the Wnt pathway) and a serial dilution of this compound (or DMSO for control).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt signaling for each concentration of this compound and determine the IC₅₀ value.
LPS-Stimulated TNFα Release in Human Whole Blood
Objective: To evaluate the potency of this compound in inhibiting TNFα production in a more physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
96-well plates
-
Human TNFα ELISA kit
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the whole blood, RPMI 1640 medium, and the this compound dilution (or DMSO for control).
-
Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNFα in the plasma supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα release for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying the roles of p38α and Wnt/β-catenin signaling in various biological processes, particularly in the context of inflammation and cancer. Its high potency and selectivity for p38α make it a suitable probe for dissecting the downstream effects of this kinase. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and similar molecules. Researchers should be mindful of its off-target effects on CK1δ/ε when interpreting experimental results.
References
The p38α Inhibitor AMG-548: A Technical Guide for Studying Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound serves as a critical tool for investigating the intricate roles of the p38 MAPK signaling pathway in cellular stress responses, inflammation, and disease. This document details the mechanism of action of this compound, provides quantitative data on its activity, outlines detailed experimental protocols for its use, and presents visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of p38α MAPK Signaling
This compound is a potent and selective, orally active inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and ultraviolet light.[2] Activation of this pathway plays a crucial role in regulating inflammatory processes. This compound exhibits high selectivity for the p38α isoform over other p38 isoforms and a wide range of other kinases, making it a precise tool for dissecting p38α-specific functions.[2][3]
Beyond its primary target, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not due to direct inhibition of p38 but rather through the inhibition of Casein kinase 1 (CK1) isoforms δ and ε, which are involved in the activation of the Wnt/β-catenin pathway.[1][2]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on cytokine production.
Table 1: Inhibitory Activity of this compound against p38 Isoforms and other Kinases
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| p38α | 0.5[1][3] | 0.5[2] |
| p38β | 3.6[3] | 3.6[2] |
| p38γ | 2600[1][3] | 2600[2] |
| p38δ | 4100[1][3] | 4100[2] |
| JNK1 | 11480 | - |
| JNK2 | 39[1] | - |
| JNK3 | 61[1] | - |
Table 2: Inhibitory Activity of this compound on Cytokine Production in Human Whole Blood
| Stimulus | Cytokine Inhibited | IC₅₀ (nM) |
| LPS | TNFα | 3[1][3] |
| LPS | IL-1β | 7 |
| TNFα | IL-8 | 0.7 |
| IL-1β | IL-6 | 1.3 |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: The Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cellular stress responses.
p38 MAPK Kinase Assay (In Vitro)
This protocol is adapted from commercially available non-radioactive p38 MAP Kinase Assay Kits.
Objective: To measure the in vitro kinase activity of p38α and the inhibitory effect of this compound.
Materials:
-
Recombinant active p38α enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution
-
This compound
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
96-well plates
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the recombinant p38α enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA-containing buffer).
-
Coat a separate 96-well plate with a capture antibody for the substrate (e.g., anti-GST if using a GST-tagged ATF-2).
-
Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.
-
Wash the wells to remove unbound components.
-
Add the anti-phospho-ATF-2 (Thr71) antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Wnt/β-catenin Reporter Assay
This protocol is based on the widely used TCF/LEF luciferase reporter system.
Objective: To assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein. Include a non-stimulated control.
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Determine the effect of this compound on Wnt-induced reporter activity.
LPS-Induced Cytokine Release Assay in Human Whole Blood
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI-1640 medium
-
96-well cell culture plates
-
ELISA kits for TNFα, IL-1β, IL-6, and IL-8
-
CO₂ incubator
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Add LPS to the appropriate wells to stimulate cytokine production. Include a non-stimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNFα, IL-1β, IL-6, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC₅₀ values for this compound for the inhibition of each cytokine.
Collagen-Induced Arthritis (CIA) in Rats
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the therapeutic effect of this compound on the development and severity of arthritis in a rat model.
Materials:
-
Lewis rats (or another susceptible strain)
-
Bovine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
Complete Freund's Adjuvant (CFA) - optional, for some protocols
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization:
-
Prepare an emulsion of bovine type II collagen in IFA.
-
On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster immunization with collagen in IFA may be given on day 7.
-
-
Treatment:
-
Randomly assign the immunized rats to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., methotrexate).
-
Begin oral administration of the assigned treatments daily, starting either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).
-
-
Assessment:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Measure the thickness of the hind paws using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 4 = severe swelling and redness with ankylosis).
-
Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28), euthanize the rats and collect blood for analysis of inflammatory markers and anti-collagen antibodies.
-
Collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the arthritis scores, paw thickness, and histological parameters between the different treatment groups to evaluate the efficacy of this compound.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound on cellular stress responses.
Caption: A general experimental workflow for the evaluation of this compound.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound in the context of cellular stress-related diseases such as cancer or inflammatory disorders. The clinical trial data found in public registries for compounds with similar numerical designations, such as VX-548, pertain to different molecules with distinct mechanisms of action. Researchers are advised to consult the latest clinical trial databases for any potential future updates on the clinical development of this compound.
References
AMG-548: A Potent and Selective Tool for Kinase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
AMG-548 is a potent and selective, orally active small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its high affinity and selectivity for p38α make it a valuable tool for dissecting the roles of this key signaling protein in various cellular processes, including inflammation and cell stress responses. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its effects on cellular signaling pathways, and detailed protocols for its use in key in vitro and in vivo experiments.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for p38α. The following tables summarize the key quantitative data available for this compound.
| Target Kinase | Inhibition Constant (Ki) (nM) | Reference |
| p38α (MAPK14) | 0.5 | [1] |
| p38β (MAPK11) | 3.6 - 36 | [1] |
| p38γ (MAPK12) | 2600 | [1] |
| p38δ (MAPK13) | 4100 | [1] |
| JNK2 | 39 | [1] |
| JNK3 | 61 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against p38 Isoforms and other Kinases. This table showcases the high selectivity of this compound for the α and β isoforms of p38 MAPK.
| Cellular Assay | IC50 (nM) | Reference |
| LPS-stimulated TNFα release in human whole blood | 3 | [1] |
| LPS-stimulated IL-1β release in human whole blood | 7 | [1] |
| TNFα-induced IL-8 release in human whole blood | 0.7 | [1] |
| IL-1β-induced IL-6 release in human whole blood | 1.3 | [1] |
Table 2: Cellular Activity of this compound. This table highlights the potent anti-inflammatory effects of this compound in a physiologically relevant human whole blood assay.
Signaling Pathways Modulated by this compound
This compound primarily targets the p38α MAPK signaling pathway. However, it also exhibits off-target effects on the Wnt/β-catenin signaling pathway through its inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3][4][5][6][7] Activation of this pathway leads to the phosphorylation of a wide range of downstream substrates, including other kinases and transcription factors, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation. This compound, by selectively inhibiting p38α, serves as a powerful tool to investigate the specific roles of this isoform in these cellular events.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[8][9][10][11][12] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Axin, APC, GSK3β, and CK1. Upon Wnt binding to its receptor, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. This compound has been shown to inhibit this pathway by directly inhibiting the δ and ε isoforms of CK1.[2]
Caption: Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro potency of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., p38α, CK1δ/ε)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the purified kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[13]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Whole Blood LPS-Stimulated TNF-α Release Assay
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.[14][15][16][17][18][19][20][21]
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO).
-
Add 160 µL of fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Prepare a working solution of LPS in RPMI 1640 medium.
-
Add 20 µL of the LPS solution to each well to a final concentration of 10-100 ng/mL. For the unstimulated control, add 20 µL of RPMI 1640 medium.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
Wnt/β-catenin Luciferase Reporter Gene Assay
This cell-based assay is used to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[22][23][24][25][26]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids (or a commercially available TCF/LEF reporter kit)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere for another 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Rats
This in vivo model is widely used to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.[27][28][29][30]
Materials:
-
Male Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine or porcine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral administration
-
Vehicle control for oral administration
-
Calipers for measuring paw thickness
-
Anesthesia
Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen in CFA (1:1 v/v).
-
On day 0, immunize each rat with an intradermal injection of the emulsion at the base of the tail.
-
On day 7, boost the immunization with an intradermal injection of an emulsion of type II collagen in IFA.
-
-
Monitoring of Disease Progression:
-
Beginning around day 10, monitor the rats daily for the onset and severity of arthritis.
-
Clinical signs include erythema, swelling, and loss of function of the paws.
-
Measure the thickness of the hind paws daily using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw).
-
-
Treatment:
-
Once clinical signs of arthritis are evident (e.g., a clinical score of ≥ 1), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle orally once or twice daily at the desired dose.
-
-
Evaluation of Efficacy:
-
Continue to monitor paw thickness and clinical scores daily throughout the treatment period (typically 14-21 days).
-
At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Blood samples can also be collected to measure inflammatory biomarkers.
-
-
Data Analysis:
-
Compare the changes in paw thickness and clinical scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Analyze the histological data to assess the protective effects of this compound on joint integrity.
-
Experimental Workflow for Characterizing this compound
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a kinase research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 11. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 13. promega.jp [promega.jp]
- 14. med.virginia.edu [med.virginia.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. rivm.nl [rivm.nl]
- 17. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 20. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. assaygenie.com [assaygenie.com]
- 26. scielo.br [scielo.br]
- 27. chondrex.com [chondrex.com]
- 28. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. inotiv.com [inotiv.com]
- 30. researchgate.net [researchgate.net]
AMG-548: A Technical Guide to its Inhibition of TNF-α Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), and its profound impact on the synthesis of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways modulated by this compound.
Core Mechanism of Action: Selective p38α Inhibition
This compound is an orally active small molecule that demonstrates high-affinity binding to the p38α MAPK isoform.[1] The p38 MAPK family, consisting of α, β, γ, and δ isoforms, plays a crucial role in cellular responses to stress and inflammatory stimuli.[2] Specifically, the p38α isoform is a key regulator of the biosynthesis of TNF-α and other pro-inflammatory cytokines at both the transcriptional and translational levels.[3] this compound exhibits significant selectivity for p38α, with a reported inhibitory constant (Ki) of 0.5 nM.[1] Its selectivity over other p38 isoforms and a wide range of other kinases minimizes off-target effects, making it a valuable tool for targeted research and therapeutic development.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms and Other Kinases
| Target Kinase | Ki (nM) | Selectivity vs. p38α |
| p38α | 0.5 | - |
| p38β | 36 | 72-fold |
| p38γ | 2600 | >5000-fold |
| p38δ | 4100 | >8000-fold |
| JNK2 | 39 | 78-fold |
| JNK3 | 61 | 122-fold |
Data sourced from MedchemExpress.[1]
Table 2: Inhibitory Concentration (IC50) of this compound on Cytokine Production in Human Whole Blood
| Cytokine | Stimulant | IC50 (nM) |
| TNF-α | LPS | 3 |
| IL-1β | LPS | 7 |
| IL-8 | TNF-α | 0.7 |
| IL-6 | IL-1β | 1.3 |
Data sourced from MedchemExpress.[1]
Signaling Pathways Modulated by this compound
1. p38α MAPK Signaling Pathway and TNF-α Synthesis
The canonical pathway for TNF-α production in response to inflammatory stimuli like Lipopolysaccharide (LPS) involves the activation of the p38α MAPK cascade. Upon stimulation, a series of upstream kinases (MAP3Ks and MAP2Ks) phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2). MK2 plays a critical role in stabilizing TNF-α mRNA and promoting its translation. By directly inhibiting p38α, this compound effectively blocks this entire downstream signaling cascade, leading to a potent suppression of TNF-α synthesis.
References
Methodological & Application
Application Notes and Protocols for AMG-548
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and stress, making it a key target in the development of anti-inflammatory therapeutics.[1] this compound has demonstrated efficacy in both acute and chronic models of arthritis.[2] This document provides detailed in vitro assay protocols to characterize the activity of this compound.
Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of p38α.[3][4][5] p38α is a serine/threonine kinase that, upon activation by upstream kinases, phosphorylates a variety of downstream targets, including transcription factors and other kinases. This signaling cascade leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1] By inhibiting p38α, this compound effectively blocks this inflammatory cascade.
Interestingly, at higher concentrations, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not due to direct inhibition of p38 but rather through cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε.[1][3][4]
Signaling Pathway
References
Application Notes and Protocols for AMG-548 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) and a modulator of the Wnt/β-catenin signaling pathway.
Introduction
This compound is a small molecule inhibitor primarily targeting p38α MAPK, a key enzyme in cellular responses to stress. It also exhibits off-target activity against Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), leading to the inhibition of the Wnt/β-catenin signaling pathway.[1] This dual mechanism of action makes this compound a valuable tool for investigating the roles of these pathways in cancer cell proliferation, survival, and other cellular processes.
Mechanism of Action
This compound exerts its biological effects through two primary signaling pathways:
-
p38 MAPK Signaling Pathway: As a potent and selective inhibitor of p38α, this compound blocks the phosphorylation of downstream targets, thereby interfering with cellular responses to inflammatory cytokines and environmental stress.[1]
-
Wnt/β-catenin Signaling Pathway: Through its inhibitory action on CK1δ and CK1ε, this compound prevents the phosphorylation of key components of the β-catenin destruction complex, leading to the suppression of Wnt signaling. A concentration of 10 μM this compound has been shown to inhibit the human Dishevelled-2 (hDvl2) shift, a key event in Wnt pathway activation.[2][3]
Diagram of this compound Signaling Pathways
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound.
| Target Enzyme | IC50 / Ki Value (nM) |
| p38α | 0.5 (Ki)[1] |
| p38β | 3.6 (Ki)[1] |
| p38γ | 2600 (Ki)[1] |
| p38δ | 4100 (Ki)[1] |
| Cellular Process | Cell Type | IC50 Value (nM) |
| LPS-stimulated TNFα production | Human Whole Blood | 3[2] |
| Wnt/β-catenin signaling | U2OS-EFC cells | Concentration for inhibition is similar to that for CK1δ/ε inhibition[1] |
| hDvl2 shift | In vitro | 10,000 (10 µM)[2] |
Experimental Protocols
Cell Culture
The following protocols are recommended for the culture of cell lines commonly used in cancer research.
U2OS (Human Osteosarcoma)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
MDA-MB-231 (Human Breast Adenocarcinoma)
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a CO2-free atmosphere.
-
Subculture: Passage cells at 80-90% confluency.
SW480 (Human Colon Adenocarcinoma)
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a CO2-free atmosphere.
-
Subculture: Passage cells at 80-90% confluency.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.
Experimental Workflow for Cell Viability Assay
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of p38 MAPK and other target proteins following this compound treatment.
Experimental Workflow for Western Blot Analysis
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes, 1, 2, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Recommended Primary Antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-ATF-2 (Thr71)
-
Total ATF-2
-
β-actin (as a loading control)
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Experimental Workflow for Apoptosis Assay
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Wnt/β-catenin Reporter Assay
This protocol is for measuring the effect of this compound on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay in U2OS cells.
Protocol:
-
Co-transfect U2OS cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) in the presence or absence of various concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Troubleshooting
-
Low cell viability in control groups: Check cell passage number, and ensure proper handling and culture conditions.
-
High background in western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent results in apoptosis assay: Ensure complete harvesting of both adherent and floating cells. Analyze cells promptly after staining.
-
Low signal in luciferase assay: Optimize transfection efficiency and ensure the reporter plasmids are of high quality.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in cell culture-based experiments. The provided protocols and data will aid researchers in investigating the roles of the p38 MAPK and Wnt/β-catenin signaling pathways in various cellular contexts. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
Application Note: Measuring p38 MAPK Inhibition by AMG-548 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. AMG-548 is a potent and selective inhibitor of p38α, exhibiting high efficacy in preclinical models.[3] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the p38 MAPK pathway using Western blot analysis to detect the phosphorylation status of p38.
Principle
The activation of the p38 MAPK pathway involves the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182 by upstream kinases such as MKK3 and MKK6.[1][2][4] This phosphorylation event is a key indicator of pathway activation. This compound is a selective inhibitor of p38α that effectively suppresses its kinase activity.[3] The efficacy of this compound can be quantified by monitoring the levels of phosphorylated p38 (p-p38) in cell lysates. This protocol describes the stimulation of p38 phosphorylation in a cellular model, treatment with this compound, and subsequent detection of p-p38 and total p38 levels by Western blot.
Data Presentation
The inhibitory effect of this compound on p38α can be quantified by its half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target | Assay Condition |
| Ki | 0.5 nM | p38α | In vitro kinase assay |
| Ki | 36 nM | p38β | In vitro kinase assay |
| Ki | 2600 nM | p38γ | In vitro kinase assay |
| Ki | 4100 nM | p38δ | In vitro kinase assay |
| IC50 | 3 nM | TNFα production | LPS-stimulated human whole blood |
| IC50 | 7 nM | IL-1β production | LPS-stimulated human whole blood |
| IC50 | 0.7 nM | IL-8 production | TNFα-induced human whole blood |
| IC50 | 1.3 nM | IL-6 production | IL-1β-induced human whole blood |
Data compiled from MedchemExpress.[3]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the p38 MAPK signaling cascade and the point of inhibition by this compound. External stimuli like lipopolysaccharide (LPS) or cellular stress activate upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, resulting in various cellular responses. This compound exerts its effect by binding to p38α and preventing the phosphorylation of its substrates.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol is optimized for assessing p38 inhibition in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The protocol can be adapted for other cell types and stimuli.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages (or other suitable cell line)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
LPS: Lipopolysaccharide from E. coli
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Gels, running buffer, and loading buffer
-
Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% BSA or non-fat milk in TBST), primary and secondary antibodies, and ECL substrate.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Western blot workflow for p38 inhibition analysis.
Step-by-Step Method
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Serum starve the cells for 2-4 hours prior to treatment by replacing the culture medium with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[5][6] Include an untreated control group.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][8]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total p38 and a loading control (e.g., β-actin), the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with the primary antibody for total p38 MAPK, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-p38 band to the total p38 band for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Plot the normalized p-p38 levels against the concentration of this compound to determine the IC50 value.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-p38 signal | Inefficient LPS stimulation | Optimize LPS concentration and stimulation time. |
| Inactive primary antibody | Use a new or validated antibody. | |
| High phosphatase activity | Ensure phosphatase inhibitors are fresh and added to the lysis buffer. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Uneven band intensity | Uneven protein loading | Ensure accurate protein quantification and equal loading. |
| Air bubbles during transfer | Carefully remove any air bubbles between the gel and membrane. |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on p38 MAPK phosphorylation using Western blot. This method is a reliable and widely used technique for characterizing the potency and mechanism of action of p38 inhibitors in a cellular context. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential p38-dependent signalling in response to cellular stress and mitogenic stimulation in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Model Studies of NaV1.8 Inhibitors
Note to the Reader: A comprehensive search for "AMG-548" did not yield specific public data on in vivo animal model studies for a compound with this designation. However, the search provided substantial preclinical data for VX-548 (Suzetrigine) , a potent and selective NaV1.8 inhibitor developed by Vertex Pharmaceuticals for the treatment of acute pain. Given the potential for interest in this therapeutic class, the following application notes and protocols are based on the available information for VX-548 and general practices for evaluating NaV1.8 inhibitors in animal models.
Introduction to VX-548 and NaV1.8 Inhibition
VX-548 is an orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is critical for the transmission of pain signals within the peripheral nervous system.[1][2] By selectively targeting NaV1.8, VX-548 aims to provide effective pain relief without the adverse effects and addictive potential associated with opioids.[1][2][3] Preclinical studies in various animal models of pain have demonstrated the analgesic effects of VX-548.[1]
Mechanism of Action of VX-548
VX-548 selectively binds to the NaV1.8 channel, stabilizing it in a closed state. This allosteric inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in pain-sensing neurons (nociceptors).[3] This targeted action in the peripheral nervous system is key to its safety profile, as NaV1.8 is not expressed in the central nervous system or the heart.[3]
Quantitative Data from In Vivo Animal Studies
Table 1: Pharmacokinetics of VX-548 in Rats
| Parameter | Male Rats | Female Rats | Reference |
| Intravenous Administration | |||
| Area Under the Curve (AUC0-t) | 253.8 ± 6.3 ng·h/mL | 1505.8 ± 47.3 ng·h/mL | [4] |
| Clearance (CL) | 65.1 ± 1.7 mL/min/kg | 12.5 ± 0.8 mL/min/kg | [4] |
| Oral Administration | |||
| Area Under the Curve (AUC0-t) | ~50-fold lower than females | - | [4] |
| Oral Bioavailability | 11% | 96% | [4][5] |
Note: The significant gender difference in pharmacokinetics in rats is attributed to slower metabolism in females due to differences in CYP3A2 and CYP2C11 enzyme activity.[4][5]
Table 2: In Vitro Efficacy of VX-548
| Parameter | Value | Reference |
| Selectivity for NaV1.8 vs. other NaV subtypes | ≥30,000-fold | [2][3] |
| Effect on rat DRG neurons (10 nM) | Significant reduction in action potential frequency | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of VX-548 in Rats
Objective: To determine the pharmacokinetic profile of VX-548 following intravenous and oral administration in male and female rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Experimental Groups:
-
Male, Intravenous Administration
-
Female, Intravenous Administration
-
Male, Oral Administration
-
Female, Oral Administration
Drug Formulation and Administration:
-
Vehicle: To be determined based on solubility characteristics of VX-548 (e.g., a solution of DMSO, PEG, and saline).
-
Intravenous (IV) Dose: A single bolus injection via the tail vein.
-
Oral (PO) Dose: A single dose administered by oral gavage.
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein or other appropriate site at pre-dose and at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of VX-548 in rat plasma.
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC, clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental analysis software.
Protocol 2: In Vivo Efficacy Study in a Rodent Model of Inflammatory Pain
Objective: To evaluate the analgesic efficacy of VX-548 in a model of inflammatory pain.
Animal Model:
-
Species: Male Wistar rats (or other suitable strain)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions, acclimatize animals for at least 3 days prior to the experiment.
Induction of Inflammation:
-
Inject a sterile solution of Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
Experimental Groups:
-
Vehicle Control
-
VX-548 (low dose)
-
VX-548 (mid dose)
-
VX-548 (high dose)
-
Positive Control (e.g., a known NSAID or opioid)
Drug Administration:
-
Administer VX-548 or vehicle orally at a specified time point after the induction of inflammation.
Behavioral Testing (Pain Assessment):
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a noxious thermal stimulus using a plantar test apparatus.
-
Conduct baseline measurements before induction of inflammation and at multiple time points after drug administration (e.g., 1, 2, 4, 6 hours).
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of VX-548 treatment groups to the vehicle control.
Experimental Workflow Visualization
Conclusion
The preclinical data available for VX-548 demonstrate its potential as a selective, non-opioid analgesic.[1][2] The significant gender differences observed in rat pharmacokinetic studies highlight the importance of including both sexes in preclinical evaluations.[4][5] The provided protocols offer a framework for conducting in vivo studies to further characterize the pharmacokinetic and pharmacodynamic properties of NaV1.8 inhibitors like VX-548. These studies are crucial for translating promising preclinical findings into clinical applications for the management of acute pain.
References
- 1. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 2. painrelief.com [painrelief.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gender difference in the pharmacokinetics and metabolism of VX-548 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VX-548's Potent and Selective Inhibition of Nav1.8 Validated by Manual Patch-Clamp Analysis - Application Notes - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for AMG-548 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key target in drug discovery for inflammatory diseases[1]. In addition to its primary target, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not direct but is mediated through the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε, which are crucial for the activation of the Wnt pathway[1][3][4].
Luciferase reporter assays are a widely used method to study the activity of signaling pathways and the effect of small molecules like this compound. These assays utilize a luciferase gene, under the control of a specific promoter or response element, to quantify the transcriptional activity of a pathway. This document provides detailed application notes and protocols for the use of this compound in luciferase reporter assays to study both the p38α MAPK and Wnt/β-catenin signaling pathways.
Data Presentation
The inhibitory activity of this compound against various kinases has been quantified, providing essential data for designing and interpreting luciferase reporter assays.
| Target | Parameter | Value (nM) |
| p38α | Ki | 0.5 |
| p38β | Ki | 3.6 |
| p38γ | Ki | 2600 |
| p38δ | Ki | 4100 |
| JNK2 | Ki | 39 |
| JNK3 | Ki | 61 |
| LPS-stimulated TNFα | IC50 | 3 |
| LPS-stimulated IL-1β | IC50 | 7 |
| TNFα-induced IL-8 | IC50 | 0.7 |
| IL-1β-induced IL-6 | IC50 | 1.3 |
Data sourced from MedChemExpress and APExBIO[1][4].
Signaling Pathways and Experimental Workflow
Wnt/β-catenin Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway, leading to a decrease in the expression of a luciferase reporter gene driven by a TCF/LEF response element (e.g., SuperTOPflash).
Caption: Wnt/β-catenin pathway inhibition by this compound.
p38α MAPK Signaling Pathway Inhibition by this compound
This diagram shows how this compound, as a p38α inhibitor, can block the activation of downstream transcription factors (e.g., AP-1), which can be monitored using a luciferase reporter assay.
Caption: p38α MAPK pathway inhibition by this compound.
General Experimental Workflow
The following diagram outlines the general workflow for conducting a luciferase reporter assay to assess the inhibitory activity of this compound.
Caption: Experimental workflow for luciferase reporter assays.
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol is designed to measure the inhibitory effect of this compound on the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter (e.g., SuperTOPflash).
1. Materials and Reagents
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SuperTOPflash reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
2. Cell Culture and Transfection
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with the SuperTOPflash reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for another 24 hours.
3. This compound Treatment
-
Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 0.1 nM to 10 µM.
-
Aspirate the media from the cells and replace it with media containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add Wnt3a (e.g., 100 ng/mL) to the wells to stimulate the Wnt pathway. Include a set of wells with no Wnt3a stimulation as a negative control.
-
Incubate for 16-24 hours.
4. Luciferase Activity Measurement
-
Aspirate the media and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure Firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions.
5. Data Analysis
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by Wnt3a stimulation relative to the unstimulated control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: p38α MAPK Signaling Luciferase Reporter Assay
This protocol is for measuring the inhibitory effect of this compound on the p38α MAPK pathway using a luciferase reporter driven by a downstream transcription factor's response element (e.g., AP-1 or CREB).
1. Materials and Reagents
-
HeLa or other suitable cell line
-
MEM with 10% FBS and 1% Penicillin-Streptomycin
-
AP-1 or CREB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Anisomycin or TNFα (as a p38α pathway activator)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
2. Cell Culture and Transfection
-
Seed HeLa cells in a 96-well plate at a density of 1.5 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with the AP-1 (or CREB) luciferase reporter plasmid and the Renilla luciferase normalization plasmid.
-
Incubate for another 24 hours.
3. This compound Treatment
-
Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 0.1 nM to 1 µM.
-
Aspirate the media and replace it with media containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add a p38α activator such as Anisomycin (e.g., 10 µg/mL) or TNFα (e.g., 20 ng/mL). Include a set of wells with no stimulation as a negative control.
-
Incubate for 6-8 hours.
4. Luciferase Activity Measurement
-
Follow the same procedure as in Protocol 1, step 4.
5. Data Analysis
-
Follow the same procedure as in Protocol 1, step 5, to determine the IC50 of this compound for the inhibition of the p38α MAPK pathway.
Conclusion
This compound is a versatile tool for studying both the p38α MAPK and Wnt/β-catenin signaling pathways. The provided protocols offer a framework for utilizing luciferase reporter assays to quantify the inhibitory activity of this compound in a cellular context. Researchers should optimize cell density, transfection efficiency, and agonist/inhibitor concentrations for their specific experimental system. Careful consideration of the dual inhibitory profile of this compound is essential for accurate data interpretation.
References
Application Notes and Protocols for AMG-548 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and heat, and plays a pivotal role in regulating inflammation and cell division, metabolism, and survival.[2] Dysregulation of this pathway is implicated in various inflammatory diseases, making p38α a key therapeutic target. This compound also demonstrates inhibitory activity against Casein kinase 1 (CK1) isoforms δ and ε, which are involved in the Wnt signaling pathway.[1][4]
These application notes provide a detailed protocol for utilizing an immunoprecipitation kinase assay to characterize the inhibitory activity of this compound on its primary target, p38α. This assay is a powerful tool for studying the interaction between this compound and p38α in a cellular context, allowing for the determination of its inhibitory potency and specificity.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been characterized against various kinases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound.
| Kinase Target | Inhibition Constant (Ki) | IC50 |
| p38α | 0.5 nM[1][2][3][4] | - |
| p38β | 3.6 nM[2], 36 nM[1][4] | - |
| p38γ | 2600 nM[1][2][4] | - |
| p38δ | 4100 nM[1][2][4] | - |
| JNK2 | 39 nM[1][4] | - |
| JNK3 | 61 nM[1][4] | - |
| Whole blood LPS-stimulated TNFα | - | 3 nM[1][2][4] |
| Whole blood LPS-stimulated IL-1β | - | 7 nM[1][4] |
| TNFα-induced IL-8 | - | 0.7 nM[1][4] |
| IL-1β-induced IL-6 | - | 1.3 nM[1][4] |
Signaling Pathway Diagram
The following diagram illustrates the p38α MAPK signaling pathway, a key target of this compound.
References
Application Notes and Protocols for Investigating Neuroinflammatory Diseases with AMG-548
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, particularly the α isoform, plays a pivotal role in regulating the production of pro-inflammatory cytokines and cellular stress responses, making it a compelling therapeutic target. AMG-548 is a potent and selective inhibitor of p38α, offering a valuable pharmacological tool for elucidating the role of this pathway in neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation research.
Mechanism of Action
This compound is an orally active small molecule that exhibits high selectivity for the p38α MAPK isoform.[4] The primary mechanism of action of p38 MAPK inhibitors involves binding to the ATP-binding pocket of the enzyme, which prevents its activation and the subsequent phosphorylation of downstream targets.[3] This inhibition effectively curtails the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][4]
Notably, studies have also revealed that this compound can inhibit Wnt/β-catenin signaling through an off-target effect on Casein Kinase 1 (CK1) isoforms δ and ε. This dual activity should be considered when interpreting experimental outcomes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Assay Conditions | Reference |
| p38α | Ki = 0.5 nM | Enzymatic Assay | [4] |
| p38β | Ki = 3.6 nM | Enzymatic Assay | [4] |
| p38γ | Ki = 2600 nM | Enzymatic Assay | [4] |
| p38δ | Ki = 4100 nM | Enzymatic Assay | [4] |
| JNK1 | Ki = 11480 nM | Enzymatic Assay | [4] |
| JNK2 | Ki = 39 nM | Enzymatic Assay | [4] |
| JNK3 | Ki = 61 nM | Enzymatic Assay | [4] |
| LPS-stimulated TNFα (human whole blood) | IC50 = 3 nM | Whole Blood Assay | [4] |
| LPS-stimulated IL-1β (human whole blood) | IC50 = 7 nM | Whole Blood Assay | [4] |
| TNFα-induced IL-8 (human whole blood) | IC50 = 0.7 nM | Whole Blood Assay | [4] |
| IL-1β-induced IL-6 (human whole blood) | IC50 = 1.3 nM | Whole Blood Assay | [4] |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMG-548 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] While primarily developed for its anti-inflammatory properties, its mechanism of action holds significant promise for oncology research. The p38α signaling pathway is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, survival, and drug resistance.[3][4] Furthermore, this compound exhibits cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε, leading to the inhibition of the Wnt/β-catenin signaling pathway, a critical driver in many cancers.[1][2][5][6][7][8] These characteristics make this compound a valuable tool for investigating the roles of p38α and Wnt signaling in oncology and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects through the inhibition of two key signaling pathways:
-
p38α MAPK Pathway: As a primary target, this compound binds to p38α and inhibits its kinase activity.[1][2] The p38α pathway is activated by cellular stresses and inflammatory cytokines and plays a dual role in cancer. It can promote tumor progression and chemoresistance in some contexts, while in others, it can induce apoptosis.[3] The specific outcome of p38α inhibition is often context-dependent, making this compound a critical tool for elucidating its precise function in different cancer types.
-
Wnt/β-catenin Pathway: this compound inhibits Wnt/β-catenin signaling by targeting CK1δ and CK1ε.[1][2] CK1 is a crucial component of the β-catenin destruction complex. Inhibition of CK1δ/ε by this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of genes involved in cell proliferation, survival, and metastasis.[7][9] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal and breast cancer.[6][8]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 / Ki Value (nM) | Selectivity | Reference |
| p38α | 0.5 (Ki) | Highly Selective | [10] |
| p38β | 3.6 (Ki) | High | [1] |
| p38γ | 2600 (Ki) | Low | [10] |
| p38δ | 4100 (Ki) | Low | [10] |
| JNK2 | 39 (Ki) | Moderate | [10] |
| JNK3 | 61 (Ki) | Moderate | [10] |
| Casein Kinase 1δ (CK1δ) | Indirectly inhibited | - | [1][2] |
| Casein Kinase 1ε (CK1ε) | Indirectly inhibited | - | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Bioavailability (F%) | Half-life (t1/2) in hours | Reference |
| Rat | 62% | 4.6 | [10] |
| Dog | 47% | 7.3 | [10] |
Mandatory Visualizations
References
- 1. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt pathway in human cancers: therapeutic targeting with a focus on OMP-54F28 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities [mdpi.com]
- 9. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Signal Transduction Pathways with AMG-548
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6][7] The p38 MAPK signaling cascade is a critical pathway that responds to extracellular stimuli, including inflammatory cytokines and cellular stress, and plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[4] this compound exhibits high selectivity for the p38α isoform, making it a valuable tool for dissecting the specific roles of this kinase in various biological systems.
Interestingly, further studies have revealed that this compound also inhibits the Wnt/β-catenin signaling pathway. This occurs through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε, demonstrating a cross-reactivity that provides an additional avenue for pathway investigation.[1][2][5][6]
These application notes provide a comprehensive overview of this compound, including its biochemical activity, protocols for its use in key cellular assays, and visualizations of the signaling pathways it modulates.
Data Presentation
The inhibitory activity of this compound has been characterized against several key kinases and in cellular assays. The following tables summarize the available quantitative data to facilitate experimental design.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Constant (Ki) |
| p38α | 0.5 nM[1][2][4][6][7] |
| p38β | 3.6 nM[4][7] |
| p38γ | 2600 nM[1][2][4][6][7] |
| p38δ | 4100 nM[1][2][4][6][7] |
| JNK2 | 39 nM[1][2][6] |
| JNK3 | 61 nM[1][2][6] |
Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood
| Stimulus | Measured Cytokine | IC50 |
| LPS | TNFα | 3 nM[1][2][4][6][7] |
| LPS | IL-1β | 7 nM[1][2][6] |
| TNFα | IL-8 | 0.7 nM[1][2][6] |
| IL-1β | IL-6 | 1.3 nM[1][2][6] |
Signaling Pathways Modulated by this compound
This compound is a dual-specificity inhibitor, primarily targeting the p38α MAPK pathway and secondarily inhibiting the Wnt/β-catenin pathway through off-target effects on CK1δ/ε.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK3 or MKK6). These MKKs then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response. This compound directly inhibits the activity of p38α, thereby blocking downstream signaling.
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for development and tissue homeostasis. In the "off" state, a destruction complex containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound's inhibitory effect on CK1δ and CK1ε disrupts the function of the destruction complex, thereby inhibiting the Wnt/β-catenin signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on signal transduction pathways.
Experimental Workflow for Cellular Assays
A typical workflow for assessing the cellular activity of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of the target pathway.
Protocol 1: Inhibition of LPS-Induced p38 Phosphorylation in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 in response to lipopolysaccharide (LPS) stimulation in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture macrophage cells in complete medium to ~80% confluency.
-
Plating: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh, serum-free medium. Add this compound at desired final concentrations (e.g., 1, 10, 100 nM) or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to each well (except for the unstimulated control) and incubate for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total p38 MAPK antibody as a loading control.
-
Protocol 2: Wnt/β-catenin Pathway Inhibition using a TCF/LEF Luciferase Reporter Assay
This protocol details the use of a TOPFlash/FOPFlash reporter system to measure the effect of this compound on Wnt/β-catenin signaling in a responsive cell line (e.g., HEK293T or SW480).
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Plating: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate and incubate overnight.
-
Transfection:
-
Co-transfect the cells with TOPFlash or FOPFlash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Wnt Stimulation: Add Wnt3a to stimulate the pathway. Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the lysate to a luminometer plate.
-
Measure the firefly luciferase activity (from TOPFlash/FOPFlash).
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity by comparing the TOPFlash signal to the FOPFlash signal for each condition.
-
Plot the dose-response curve for this compound's inhibition of Wnt-induced reporter activity.
-
Conclusion
This compound is a versatile pharmacological tool for the investigation of two key signaling pathways: p38 MAPK and Wnt/β-catenin. Its high potency and selectivity for p38α, combined with its characterized off-target effects on CK1δ/ε, allow for targeted studies of these pathways' roles in health and disease. The protocols provided herein offer a framework for utilizing this compound to elucidate the intricate mechanisms of cellular signaling. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.
References
- 1. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Amg-548 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-548. The information is designed to address common challenges, particularly those related to its solubility in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It also shows inhibitory activity against p38β.[2][3][4] Additionally, this compound has been shown to inhibit Wnt/β-catenin signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[2][3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is this happening?
This compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. Like many small molecule kinase inhibitors, its chemical structure is not readily solvated by water alone, often leading to precipitation or failure to dissolve. Direct dissolution in purely aqueous buffers is generally not recommended without the use of co-solvents or other solubilization techniques.
Q3: What solvents are recommended for preparing a stock solution of this compound?
For creating a high-concentration stock solution, organic solvents are recommended. The following table summarizes the reported solubility of this compound in common organic solvents.
| Solvent | Reported Solubility/Concentration | Source(s) |
| DMSO | Up to 100 mM | [5] |
| 30 mg/mL | [6] | |
| <49.8 mg/mL | [7] | |
| Ethanol | Up to 100 mM | [5] |
| 30 mg/mL | [6] | |
| <49.8 mg/mL | [7] | |
| DMF | 30 mg/mL | [6] |
Q4: How should I store my this compound stock solution?
Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are:
Troubleshooting Guide: Aqueous Solubility Issues
This guide provides step-by-step instructions and protocols to help you overcome common solubility challenges with this compound in your experiments.
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the hydrophobic compound in the aqueous medium.
Solution 1: Use a Co-Solvent System for Working Solutions
For many in vitro and in vivo experiments, a multi-component solvent system is necessary to maintain solubility. Below are established formulations for preparing this compound working solutions.
Experimental Protocol: Co-Solvent Formulation for In Vivo Use
This protocol yields a clear solution of at least 1 mg/mL.[8][9]
Materials:
-
This compound Dihydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add and mix the components in the following order:
-
100 µL of the 10 mg/mL this compound DMSO stock.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix until a clear solution is obtained.
-
Experimental Protocol: Cyclodextrin-Based Formulation
Cyclodextrins are used to enhance the solubility of hydrophobic drugs by encapsulating the non-polar molecule within their structure.[10] This formulation is suitable for applications where high concentrations of organic solvents are not desirable.
Materials:
-
This compound Dihydrochloride
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of saline. This may require gentle warming and stirring.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until clear.[8][9]
Solution 2: Test Solubility in a Mixed Aqueous-Organic Buffer System
If you need to use a specific buffer (e.g., for enzymatic assays), you may need to determine the maximum tolerable concentration of your organic solvent.
Experimental Protocol: Preparing a Mixed Buffer Working Solution
This protocol is adapted from a reported formulation for a PBS-based solution.[6]
Materials:
-
This compound
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol (e.g., 1 mg/mL).
-
For your working solution, dilute the ethanol stock into PBS. A reported ratio is 1 part ethanol stock to 4 parts PBS.[6]
-
For example, to make a 0.20 mg/mL solution, you can mix 200 µL of a 1 mg/mL ethanol stock with 800 µL of PBS (pH 7.2).
-
Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Signaling Pathway Diagrams
This compound is known to inhibit the p38 MAPK pathway and the Wnt/β-catenin signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors that regulate inflammation and apoptosis. This compound selectively inhibits p38α and p38β.
Wnt/β-catenin Signaling Pathway
This compound inhibits Wnt signaling by targeting Casein Kinase 1 (CK1) isoforms δ and ε, which are involved in the phosphorylation and subsequent degradation of β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound dihydrochloride | Casein Kinase | 2518299-32-4 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
AMG-548 Off-Target Effects: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of AMG-548 in experimental settings. The following information is designed to help identify, understand, and mitigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with selective p38α inhibition. What are the known off-targets of this compound that could be causing these effects?
A1: While this compound is a potent and selective inhibitor of p38α, it is known to exhibit activity against other kinases, particularly at higher concentrations. The primary off-targets that may contribute to unexpected phenotypes include p38β, c-Jun N-terminal kinases (JNK2 and JNK3), and Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε).[1] Inhibition of CK1δ and CK1ε can subsequently interfere with the Wnt signaling pathway.[1][2]
A2: Unanticipated effects on apoptosis could be linked to the inhibition of JNK2 and JNK3.[3][4] The JNK signaling pathway is a critical regulator of cellular stress responses, and its inhibition can modulate apoptotic processes.[3][4] Specifically, inhibition of JNK2 and JNK3 has been shown to induce prometaphase arrest-dependent apoptotic cell death in some cell types.[3]
Q3: My cells are showing changes in cell cycle progression and morphology that are not typically associated with p38α inhibition. What could be the underlying cause?
A3: Changes in cell cycle and morphology may be attributable to the off-target inhibition of Casein Kinase 1δ (CK1δ) and ε (CK1ε).[5][6] These kinases are involved in various cellular processes, including the regulation of the cell cycle.[5][6][7] Inhibition of CK1δ/ε can lead to cell cycle arrest, disruption of mitotic checkpoints, and subsequent postmitotic effects.[7]
Q4: I suspect Wnt signaling is being affected in my experiment. How does this compound influence this pathway?
A4: this compound can inhibit the Wnt signaling pathway through its off-target activity against CK1δ and CK1ε.[1][2] These kinases are positive regulators of the canonical Wnt pathway. By inhibiting CK1δ/ε, this compound can prevent the phosphorylation of key components in the Wnt pathway, leading to a decrease in β-catenin stabilization and downstream signaling.
Q5: What are the potential phenotypic consequences of inhibiting p38β?
A5: While this compound is significantly more selective for p38α over p38β, inhibition of p38β at higher concentrations could contribute to observed phenotypes. p38β shares some substrates with p38α, and its inhibition can impact inflammatory responses and cell proliferation.[8][9] Combined inhibition of p38α and p38β has been shown to affect the proliferation and survival of certain cell types.[8]
Quantitative Data Summary
The following tables provide a summary of the known binding affinities and inhibitory concentrations of this compound for its primary target and key off-targets.
Table 1: this compound Kinase Inhibitory Profile
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| p38α | 0.5 [1][10] | 3 [1][10] |
| p38β | 3.6 - 36[1][10] | - |
| p38γ | 2600[1][10] | - |
| p38δ | 4100[1][10] | - |
| JNK2 | 39[1] | - |
| JNK3 | 61[1] | - |
| CK1δ | - | Inhibited[2] |
| CK1ε | - | Inhibited[2] |
Experimental Protocols
To help you diagnose and confirm potential off-target effects in your experiments, we provide the following detailed methodologies.
Protocol 1: In Vitro Kinase Assay for Off-Target Activity (p38β, JNK2, JNK3)
This protocol describes a general method to assess the in vitro inhibitory activity of this compound against suspected off-target kinases.
Materials:
-
Recombinant human p38β, JNK2, or JNK3 enzyme
-
Specific peptide substrate for each kinase (e.g., ATF2 for p38β, c-Jun for JNKs)
-
This compound (various concentrations)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or ATP and a suitable kinase activity detection kit (e.g., ADP-Glo™)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective recombinant kinase, and its specific substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter for the radioactive method or a plate reader for non-radioactive methods.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 2: Cell-Based Wnt Signaling Reporter Assay
This protocol allows for the measurement of Wnt signaling activity in cells treated with this compound.
Materials:
-
Cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPflash).[11][12][13]
-
Wnt3a conditioned media or recombinant Wnt3a protein.
-
This compound (various concentrations).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before Wnt stimulation.
-
Stimulate the cells with Wnt3a for a suitable duration (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Compare the luciferase activity in this compound-treated cells to the vehicle-treated control to determine the extent of Wnt signaling inhibition.
Protocol 3: Western Blot for β-catenin Accumulation
This protocol assesses the effect of this compound on the stabilization of β-catenin, a key downstream effector of Wnt signaling.
Materials:
-
Cell line responsive to Wnt signaling.
-
Wnt3a conditioned media or recombinant Wnt3a protein.
-
This compound (various concentrations).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against β-catenin.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Plate cells and treat with this compound and/or Wnt3a as described in the reporter assay protocol.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-β-catenin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of β-catenin.[14][15][16][17]
Visualizations
The following diagrams illustrate the key signaling pathways and a recommended workflow for troubleshooting off-target effects.
Caption: p38 MAPK Signaling Pathway and this compound Inhibition.
Caption: Wnt Signaling Pathway and Off-Target Inhibition by this compound.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of JNK2 and JNK3 by JNK inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK2 and JNK3 are major regulators of axonal injury-induced retinal ganglion cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK1 Is a Druggable Regulator of Microtubule Dynamics and Microtubule-Associated Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of p38α/β inhibition on acute lymphoblastic leukemia proliferation and survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 11. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 12. amsbio.com [amsbio.com]
- 13. Wnt Pathway-TCF/LEF Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
Amg-548 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AMG-548 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol up to 100 mM.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution should then be diluted to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low, typically less than 0.1%.
Q2: How should I store the this compound stock solution?
A2: Store the this compound stock solution at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to the degradation of the compound.
Q3: What is the expected stability of this compound in cell culture media at 37°C?
A3: While specific, publicly available stability data for this compound in various cell culture media is limited, small molecule inhibitors can exhibit variable stability depending on the media composition, pH, and presence of serum. It is crucial to perform a stability assessment under your specific experimental conditions. For illustrative purposes, a hypothetical stability profile is provided in the table below.
Data Presentation: Hypothetical Stability of this compound in Cell Culture Media
The following table summarizes hypothetical data on the stability of this compound in common cell culture media at 37°C. This data is for illustrative purposes only, and it is highly recommended that researchers validate the stability of this compound in their specific experimental setup.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Media (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 98 | 97 | 95 |
| 12 | 95 | 93 | 88 |
| 24 | 91 | 88 | 75 |
| 48 | 82 | 79 | 55 |
| 72 | 73 | 68 | 40 |
Note: The stability of small molecules can be influenced by factors such as media components (e.g., reducing agents like cysteine), pH, and light exposure.[2][3]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your chosen cell culture medium.
1. Materials:
-
This compound powder
-
Sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Acetonitrile with 0.1% formic acid (for protein precipitation and sample analysis)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Spike the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At each designated time point: a. Collect an aliquot of the medium. b. For protein precipitation (if serum is present): Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to 1 volume of the collected medium. c. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube or well for analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Troubleshooting Guide
Q4: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A4: Precipitation of small molecules in cell culture media can be caused by several factors.[4] Here are some troubleshooting steps:
-
Check the final DMSO concentration: Ensure it does not exceed 0.5%, and ideally is below 0.1%.
-
Ensure the stock solution is fully dissolved: Before diluting into the medium, make sure there are no visible crystals in your DMSO stock. Gentle warming and vortexing can help.
-
Pre-warm the medium: Adding a cold stock solution to a warm medium can sometimes cause precipitation. Ensure both are at similar temperatures.
-
Evaluate the working concentration: High concentrations of the compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration.
-
Media components: Some media components can interact with the compound, leading to precipitation. Consider testing the solubility in a simpler buffered solution like PBS.
Q5: My experiments with this compound are showing inconsistent results or a loss of expected biological activity. What could be the cause?
A5: Inconsistent results or loss of activity can be linked to compound stability and handling.
-
Compound Degradation: As indicated in the hypothetical data, this compound may degrade over time in the incubator. For long-term experiments (beyond 24-48 hours), consider replenishing the medium with freshly diluted this compound.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Using low-adhesion tubes and plates may help mitigate this.
-
Cell Density and Metabolism: High cell densities can lead to faster metabolism of the compound. Correlate your results with the confluency of your cell cultures.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Interpreting Unexpected Experimental Results with AMG-548
Welcome to the technical support center for AMG-548. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this potent and selective p38α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It functions by binding to the kinase domain of p38α, preventing its activation and downstream signaling. p38α is a key regulator of cellular responses to inflammatory cytokines and stress stimuli.[1]
Q2: Are there any known off-target effects of this compound?
A2: Yes, a critical off-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1][2] This occurs through the direct inhibition of Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε).[1][2][3] This dual activity is crucial to consider when interpreting experimental data.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for p38α. It shows moderate selectivity against p38β and JNK2/3, and significantly lower activity against p38γ and p38δ.[2][3] For detailed quantitative data on its kinase selectivity, please refer to the data tables below.
Troubleshooting Unexpected Experimental Results
Scenario 1: Unexpected decrease in cell proliferation or viability in a cancer cell line.
-
Question: I am using this compound to study the role of p38α in my cancer cell line, but I'm observing a stronger anti-proliferative effect than expected based on p38α inhibition alone. What could be the cause?
-
Answer: This unexpected result is likely due to the off-target inhibition of the Wnt/β-catenin pathway by this compound.[1][2] The Wnt pathway is a critical driver of proliferation in many cancer types. By inhibiting CK1δ/ε, this compound can suppress Wnt signaling, leading to a more potent anti-proliferative effect than would be expected from p38α inhibition alone.
-
Troubleshooting Steps:
-
Assess Wnt pathway activity: Perform a β-catenin reporter assay (e.g., TOP/FOPflash) or measure the protein levels of Wnt target genes (e.g., c-Myc, Cyclin D1) by Western blot or qPCR. A decrease in reporter activity or target gene expression would confirm Wnt pathway inhibition.
-
Use a more selective p38α inhibitor: Compare the effects of this compound with a p38α inhibitor that does not have significant activity against CK1δ/ε. This will help to dissect the relative contributions of p38α and Wnt pathway inhibition to the observed phenotype.
-
Rescue with a Wnt agonist: Treat cells with a Wnt agonist (e.g., Wnt3a conditioned media, CHIR99021) in the presence of this compound. If the anti-proliferative effect is partially rescued, it further implicates Wnt pathway inhibition.
-
Scenario 2: Unexpected changes in inflammatory cytokine profiles.
-
Question: I am using this compound to block TNFα production in an immunology model. While TNFα is inhibited as expected, I am seeing unexpected changes in the expression of other cytokines. Why is this happening?
-
Answer: While this compound is a potent inhibitor of TNFα production, the p38α and Wnt/β-catenin pathways can have complex and sometimes opposing roles in regulating the expression of other cytokines. The net effect on the cytokine profile will depend on the specific cell type and stimulus. For example, in some contexts, Wnt signaling can promote the expression of anti-inflammatory cytokines. Therefore, the observed changes may be a composite effect of inhibiting both pathways.
-
Troubleshooting Steps:
-
Comprehensive cytokine profiling: Use a multiplex cytokine assay to get a broader picture of the changes in the cytokine milieu.
-
Dissect the signaling pathways: As in Scenario 1, use a more selective p38α inhibitor and/or a Wnt pathway modulator to differentiate the effects of inhibiting each pathway on the cytokine profile.
-
Analyze transcription factor activity: Investigate the activation status of key transcription factors downstream of both pathways, such as NF-κB, AP-1 (downstream of p38), and TCF/LEF (downstream of Wnt).
-
Quantitative Data
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | Ki (nM) |
| p38α | 0.5[2][3] |
| p38β | 36[2][3] |
| p38γ | 2600[2][3] |
| p38δ | 4100[2][3] |
| JNK2 | 39[2][3] |
| JNK3 | 61[2][3] |
Table 2: Cellular Activity of this compound
| Assay | IC50 (nM) |
| LPS-stimulated TNFα in human whole blood | 3[2][3] |
| LPS-stimulated IL-1β in human whole blood | 7[2] |
| TNFα-induced IL-8 in human whole blood | 0.7[2] |
| IL-1β-induced IL-6 in human whole blood | 1.3[2] |
Experimental Protocols
Western Blot for p-p38 and β-catenin
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, active β-catenin (non-phosphorylated Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
β-catenin Reporter Assay (TOP/FOPflash)
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash), along with a renilla luciferase plasmid for normalization.
-
Treatment: Treat cells with this compound or vehicle control.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activity to the renilla luciferase activity. The TOP/FOP ratio indicates the level of Wnt/β-catenin signaling.
Visualizations
References
preventing Amg-548 precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AMG-548 to prevent precipitation in stock solutions.
Troubleshooting Guide: this compound Stock Solution Precipitation
This guide addresses common issues and provides step-by-step instructions to resolve precipitation problems with this compound stock solutions.
Issue: Precipitate observed in my this compound stock solution.
Possible Causes and Troubleshooting Steps:
-
Improper Solvent: The choice of solvent is critical for maintaining this compound solubility.
-
Recommendation: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). Several suppliers indicate that this compound is soluble up to 100 mg/mL (216.66 mM) in DMSO.[1] Ethanol is also a viable solvent, with solubility reported up to 100 mM.
-
-
Solvent Quality: The purity and water content of the solvent can significantly impact solubility.
-
Recommendation: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of this compound.
-
-
Incorrect Dissolution Technique: this compound may require assistance to fully dissolve, especially at higher concentrations.
-
Recommendation: After adding the solvent, briefly sonicate the solution in an ultrasonic water bath. This can help to break up any clumps and facilitate complete dissolution.[1] Gentle warming (to no more than 37°C) can also be attempted, but monitor for any signs of compound degradation.
-
-
Inappropriate Storage Conditions: Temperature and freeze-thaw cycles can lead to precipitation.
-
Supersaturation: The concentration of the stock solution may be too high for the chosen solvent and storage temperature.
-
Recommendation: If precipitation persists, consider preparing a slightly more dilute stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1] Solubility in DMSO has been reported to be as high as 100 mg/mL (216.66 mM).[1] Ethanol is another option, with a reported solubility of up to 100 mM. For in vivo applications, co-solvent systems may be necessary.
Q2: My this compound powder is difficult to dissolve. What can I do?
A2: To aid dissolution, especially at high concentrations, it is recommended to use an ultrasonic bath.[1] Ensure the vial is securely capped and sonicate for short intervals until the solid is fully dissolved. Gentle vortexing can also be applied.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For optimal stability and to prevent precipitation, aliquot your stock solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Q4: I observed precipitation in my stock solution after storing it in the freezer. Can I still use it?
A4: If precipitation is observed, you can try to redissolve the compound by gently warming the vial to room temperature and sonicating it. However, it is crucial to ensure the solution is completely clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q5: Does the form of this compound (e.g., free base vs. hydrochloride salt) affect its solubility?
A5: Yes, different salt forms of a compound can have different solubility profiles. The information provided here is for this compound. If you are using a salt form, such as this compound hydrochloride or dihydrochloride, refer to the manufacturer's datasheet for specific solubility information.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMSO | 100 mg/mL (216.66 mM)[1] |
| Ethanol | 100 mM |
| DMF | 30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.20 mg/mL[3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] |
Experimental Protocols
Protocol: Small-Scale Solubility Test for this compound
This protocol outlines a method to determine the practical solubility of your specific lot of this compound in a chosen solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes
Procedure:
-
Prepare a series of known concentrations:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Dispense the appropriate volume of solvent into a microcentrifuge tube to achieve the highest desired concentration (e.g., for 100 mg/mL, add 10 µL of DMSO to 1 mg of this compound).
-
-
Dissolution:
-
Vortex the tube vigorously for 30 seconds.
-
Sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
-
Observation:
-
If the solution is clear, the compound is soluble at that concentration.
-
If particulate matter is still visible, the solution is saturated. You can either centrifuge the tube to pellet the undissolved solid and use the supernatant (the concentration of which will be the saturation solubility) or proceed to the next step to determine the solubility limit.
-
-
Serial Dilution (if necessary):
-
If the initial concentration did not fully dissolve, add a known volume of solvent to dilute the sample to the next desired concentration and repeat the dissolution steps.
-
Continue this process until a concentration is reached where the compound fully dissolves. This will be your practical solubility limit under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound mechanism of action and signaling pathway inhibition.
References
Technical Support Center: Mitigating AMG-548 Cross-Reactivity in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor AMG-548. The focus is on identifying and mitigating cross-reactivity in kinase assays to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for p38α, it exhibits cross-reactivity with other kinases, particularly at higher concentrations. The most notable off-targets include p38β, c-Jun N-terminal kinases (JNK2 and JNK3), and Casein Kinase 1 isoforms δ and ε (CK1δ/ε). This off-target inhibition of CK1δ/ε is responsible for the observed effects of this compound on the Wnt signaling pathway.
Q3: My experimental results with this compound are inconsistent with known p38α signaling. What could be the cause?
A3: Inconsistencies can arise from off-target effects of this compound, especially if the inhibitor concentration used is too high. At elevated concentrations, the inhibition of kinases like JNKs or CK1δ/ε can lead to phenotypes that are not mediated by p38α. It is also crucial to ensure the purity and stability of your this compound compound and to rule out experimental artifacts.
Q4: How can I confirm that the observed effect is due to p38α inhibition and not an off-target?
A4: Several strategies can be employed:
-
Use a structurally unrelated p38α inhibitor: A different p38α inhibitor with a distinct off-target profile should recapitulate the on-target phenotype.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of p38α should reverse the effects of this compound.
-
Knockdown/knockout of p38α: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate p38α expression should mimic the phenotype observed with this compound treatment.
-
Direct measurement of on- and off-target engagement: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that this compound is engaging p38α and potential off-targets at the concentrations used in your cellular experiments.[1][2][3]
Troubleshooting Guide: Mitigating Cross-Reactivity in Biochemical Kinase Assays
This guide provides practical steps to enhance the selectivity of this compound in your kinase assays and to identify and characterize potential off-target activities.
Issue 1: Suspected Off-Target Inhibition in a Biochemical Assay
Your IC50 curve for this compound against your kinase of interest is broader than expected, or you observe inhibition of a negative control kinase.
Troubleshooting Steps:
-
Optimize ATP Concentration:
-
Rationale: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the ATP concentration in the assay.[4] By lowering the ATP concentration to be at or below the Michaelis constant (Km) for ATP of the target kinase, you can increase the apparent potency of the inhibitor for that kinase.[5] This can help to better differentiate between on- and off-target inhibition, especially if the off-target kinase has a significantly different ATP Km.
-
Protocol:
-
Determine the ATP Km for your target kinase and known off-target kinases if this information is not available.
-
Run your kinase assay with a matrix of ATP concentrations (e.g., 0.1x, 1x, and 10x Km) and a range of this compound concentrations.
-
According to the Cheng-Prusoff equation (IC50 = Ki (1 + [ATP]/Km)), a higher ATP concentration will lead to a higher IC50 value for an ATP-competitive inhibitor.[4]
-
Choose an ATP concentration that gives a robust assay window while maximizing the selectivity for p38α. For initial screening, using an ATP concentration close to the Km of p38α is a good starting point.[5]
-
-
-
Select a More Specific Substrate:
-
Rationale: Kinases exhibit substrate preferences. Using a substrate that is more selectively phosphorylated by p38α compared to its off-targets can significantly improve assay specificity.
-
Protocol:
-
Review the literature for peptide or protein substrates with demonstrated selectivity for p38α over p38β, JNKs, and CK1. For example, a synthetic peptide with the sequence RRRLVEPLTPSGEAPNQK has been described as a substrate for p38α kinase assays.[6]
-
If a highly selective substrate is not available, perform a substrate titration experiment to determine the Km of your chosen substrate for both p38α and the suspected off-target kinase.
-
Use the substrate at a concentration at or below its Km for p38α to minimize phosphorylation by less efficient off-target kinases.
-
-
-
Run Control Assays with Known Off-Target Kinases:
-
Rationale: Directly testing this compound against its known off-targets under your specific assay conditions will provide a clear indication of its cross-reactivity.
-
Protocol:
-
Set up parallel kinase assays for p38β, JNK2, JNK3, and CK1δ/ε using appropriate substrates and optimized conditions for each kinase.
-
Determine the IC50 of this compound for each of these kinases.
-
Compare the IC50 values to that obtained for p38α to quantify the selectivity of this compound in your assay system.
-
-
Issue 2: Confirming Casein Kinase 1 (CK1) as an Off-Target
You observe inhibition of Wnt signaling or another CK1-mediated pathway and suspect this compound is the cause.
Troubleshooting Steps:
-
Perform a Direct CK1 Kinase Assay:
-
Rationale: Directly measuring the inhibitory activity of this compound against CK1δ and/or CK1ε will confirm this off-target interaction.
-
Protocol:
-
Obtain recombinant CK1δ or CK1ε enzyme.
-
Use a generic CK1 substrate such as casein or a more specific peptide substrate if available.
-
Perform a kinase assay with a range of this compound concentrations to determine the IC50 for CK1 inhibition. A typical reaction might include the enzyme, substrate, ATP (e.g., 30 µM), and the inhibitor in a suitable buffer, incubated for a set time (e.g., 10 minutes).[7]
-
Compare this IC50 value to that of p38α to understand the relative potency.
-
-
-
Use a Selective CK1 Inhibitor as a Control:
-
Rationale: A known selective CK1 inhibitor should produce a similar biological effect to this compound if the observed phenotype is indeed due to CK1 inhibition.
-
Protocol:
-
Treat your cells or perform your biochemical assay with a well-characterized, selective CK1 inhibitor (e.g., IC261).
-
Compare the results to those obtained with this compound. A similar outcome would support the hypothesis that this compound is acting through CK1.
-
-
Data Presentation
Table 1: this compound Kinase Inhibitory Potency (Ki)
| Kinase | Ki (nM) | Selectivity vs. p38α |
| p38α | 0.5 | 1x |
| p38β | 3.6 | 7.2x |
| JNK2 | 39 | 78x |
| JNK3 | 61 | 122x |
| p38γ | 2600 | 5200x |
| p38δ | 4100 | 8200x |
| JNK1 | 11480 | 22960x |
| CK1δ | Known to inhibit | Data not quantified in Ki |
| CK1ε | Known to inhibit | Data not quantified in Ki |
Note: Data compiled from publicly available sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: General p38α Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[8][9][10]
Materials:
-
Recombinant active p38α kinase
-
p38α peptide substrate (e.g., RRRLVEPLTPSGEAPNQK)[6]
-
This compound
-
ATP
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 5% DMSO.
-
In a 384-well plate, add 1 µl of the this compound dilution or 5% DMSO (for control).
-
Add 2 µl of p38α kinase diluted in kinase buffer.
-
Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP should be at or near the Km for p38α.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Deconvolution of Off-Target Effects
This workflow helps to systematically identify the kinase responsible for an observed cellular phenotype.[1][2][3][11]
-
Primary Observation: Observe a cellular phenotype upon treatment with this compound.
-
On-Target Validation:
-
Confirm that the phenotype is recapitulated by at least one other structurally distinct p38α inhibitor.
-
Show that the phenotype is rescued by expressing a drug-resistant p38α mutant.
-
Demonstrate that knockdown or knockout of p38α phenocopies the effect of this compound.
-
-
Off-Target Hypothesis Generation: If on-target validation fails, consider known off-targets of this compound (p38β, JNKs, CK1δ/ε).
-
Off-Target Validation:
-
Use selective inhibitors for the hypothesized off-target kinases. Does a selective JNK inhibitor or CK1 inhibitor mimic the effect of this compound?
-
Perform knockdown/knockout experiments for the suspected off-target kinases.
-
-
Biochemical Confirmation:
-
Perform in vitro kinase assays with this compound against the purified suspected off-target kinase(s) to confirm direct inhibition and determine the IC50.
-
-
Cellular Target Engagement:
Visualizations
Caption: p38α MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Deconvolution of this compound Off-Target Effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a substrate selective p38alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. p38 alpha Kinase Enzyme System [promega.jp]
- 11. Exploiting polypharmacology for drug target deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
AMG-548 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG-548 dose-response curve experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Use calibrated pipettes and mix well at each dilution step. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak dose-response (flat curve) | 1. This compound is inactive. 2. The concentration range is too low. 3. The assay window is too small (low signal-to-background). 4. The cells are not responsive to the stimulus. | 1. Check the storage conditions and age of the compound stock. 2. Extend the concentration range to higher doses. 3. Optimize the assay conditions (e.g., stimulus concentration, incubation time). 4. Verify the activation of the p38 pathway in your cell model. |
| Steep, narrow dose-response curve | 1. Compound cytotoxicity at higher concentrations. 2. Off-target effects of this compound. | 1. Perform a cytotoxicity assay in parallel to determine the toxic concentration range. 2. Be aware of this compound's inhibitory effects on CK1δ/ε and the Wnt signaling pathway, which might influence the cellular response. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number or health.[1] 2. Different lots of reagents (e.g., serum, stimulus). 3. Fluctuations in incubator conditions (CO2, temperature).[1] | 1. Use cells within a defined passage number range and ensure high viability.[1] 2. Qualify new lots of critical reagents before use in assays. 3. Regularly monitor and calibrate incubator settings.[1] |
| High background signal in the assay | 1. Autophosphorylation of p38α. 2. Non-specific antibody binding (in immunoassays). 3. Endogenous kinase activity in cell lysates. | 1. Consider the potential for autophosphorylation, especially at high enzyme concentrations.[2] 2. Optimize antibody concentrations and blocking steps. 3. Use specific inhibitors for other kinases if necessary or purify the target kinase. |
Frequently Asked Questions (FAQs)
General
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[3][4] p38α is a serine/threonine kinase that plays a key role in cellular responses to inflammatory cytokines and environmental stress.[5] this compound also exhibits inhibitory activity against p38β and has been shown to inhibit Wnt signaling by targeting Casein Kinase 1 (CK1) isoforms δ and ε.[3][6]
Dose-Response Experiments
What is a typical starting concentration range for an this compound dose-response curve?
Based on its in vitro potency, a good starting point for a 10-point dose-response curve would be a top concentration of 1-10 µM, followed by serial dilutions (e.g., 1:3 or 1:5). The potent inhibition of TNFα in whole blood assays (IC50 = 3 nM) suggests that lower concentrations will be effective in cell-based assays.[3][6]
What are suitable positive and negative controls for my experiment?
-
Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to determine the baseline response.
-
Positive Control: A known activator of the p38 MAPK pathway, such as Lipopolysaccharide (LPS), TNFα, or Anisomycin, should be used to stimulate the cells.[7][8]
How long should I pre-incubate my cells with this compound before adding the stimulus?
A pre-incubation time of 30 to 60 minutes is typically sufficient for the compound to enter the cells and engage with the target kinase before stimulation.
Data Analysis and Interpretation
My dose-response curve does not fit a standard sigmoidal model. What could be the reason?
An atypical curve shape could be due to several factors, including compound cytotoxicity at high concentrations, off-target effects, or a narrow assay window. It is advisable to perform a cytotoxicity assay in parallel and carefully examine the raw data for outliers.
What are the known off-target effects of this compound that I should be aware of?
This compound has been shown to inhibit Casein Kinase 1 (CK1) isoforms δ and ε, which can lead to the inhibition of the Wnt/β-catenin signaling pathway.[3][6] This is an important consideration when interpreting results in cell models where the Wnt pathway is active.
Quantitative Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | Kᵢ (nM) |
| p38α | 0.5[3][6] |
| p38β | 36[3][6] |
| p38γ | 2600[3][6] |
| p38δ | 4100[3][6] |
| JNK2 | 39[3][6] |
| JNK3 | 61[3][6] |
Table 2: Cellular Inhibitory Potency of this compound in Human Whole Blood Assays
| Stimulus | Measured Cytokine | IC₅₀ (nM) |
| LPS | TNFα | 3[3][6] |
| LPS | IL-1β | 7[3][6] |
| TNFα | IL-8 | 0.7[3][6] |
| IL-1β | IL-6 | 1.3[3][6] |
Experimental Protocols
Protocol: Generating an this compound Dose-Response Curve in a Cell-Based Assay (TNFα Release)
This protocol outlines a general procedure for determining the IC50 of this compound by measuring the inhibition of LPS-induced TNFα release in a monocytic cell line (e.g., THP-1).
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle)
-
96-well cell culture plates
-
TNFα ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubation with this compound: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C and 5% CO₂.
-
Cell Stimulation: Prepare an LPS solution in culture medium. Add 50 µL of the LPS solution to all wells except the unstimulated control wells to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNFα measurement.
-
TNFα Quantification: Measure the TNFα concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an this compound dose-response curve.
References
- 1. biocompare.com [biocompare.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Controlling for AMG-548 Effects on Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of AMG-548, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, on cell proliferation. Given the complex and often context-dependent role of the p38 MAPK pathway in cell cycle regulation, this guide offers detailed FAQs, troubleshooting advice, experimental protocols, and visual aids to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38α MAPK.[1][2] It functions by binding to the ATP-binding pocket of p38α, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade.[3] The p38 MAPK pathway is a key transducer of cellular responses to extracellular stimuli such as stress, growth factors, and cytokines, and it can influence processes like cell division, metabolism, and survival.[1]
Q2: How does inhibiting p38α MAPK with this compound affect cell proliferation?
The effect of p38α inhibition on cell proliferation is highly context-dependent and can vary significantly between different cell types and genetic backgrounds.
-
Inhibition of Proliferation: In many cancer cell lines, particularly those with mutant p53, the p38α pathway promotes proliferation.[3] In such cases, this compound is expected to decrease cell proliferation. For example, pharmacological inhibition of p38 has been shown to suppress the growth of ER-negative breast cancer cells and prostate cancer cells.[4][5]
-
No Effect or Increased Proliferation: Conversely, in some cellular contexts, the p38 MAPK pathway can act as a tumor suppressor by promoting cell cycle arrest or apoptosis. In these instances, inhibiting p38α with this compound may lead to an increase in cell proliferation or have no significant effect.[4] For instance, in certain pancreatic cancer cells, p38 inhibition has been observed to increase proliferation by restraining the growth-inhibitory effects of JNK signaling.[6]
Q3: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[2] This is noteworthy because CK1 is a key component of the destruction complex that targets β-catenin for degradation in the canonical Wnt signaling pathway.[5] By inhibiting CK1δ/ε, this compound can inadvertently inhibit the Wnt/β-catenin pathway.[7]
Q4: Why might I observe an unexpected increase or no change in cell proliferation after this compound treatment?
Observing an increase or no change in proliferation can be perplexing but is mechanistically plausible.
-
Cell-Type Specific Signaling: The role of p38α in proliferation is not universal. In some cells, it may be a negative regulator of the cell cycle, and its inhibition would therefore promote growth.
-
Off-Target Effects: As this compound can inhibit the Wnt/β-catenin pathway via its action on CK1, and the Wnt pathway is a critical driver of proliferation in many cancers, this off-target effect could counteract or mask any anti-proliferative effects from p38α inhibition.
-
Redundant Pathways: Other signaling pathways may compensate for the inhibition of p38α, maintaining the proliferative phenotype.
Q5: What are the essential positive and negative controls for my cell proliferation experiments with this compound?
-
Vehicle Control (Negative): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Positive Control (Cell Line): A cell line known to be sensitive to p38 MAPK inhibition (e.g., MDA-MB-468 breast cancer cells with mutant p53) can validate that the compound is active under your experimental conditions.[3]
-
Positive Control (Compound): A well-characterized, alternative p38 inhibitor (e.g., SB203580) can be used to confirm that the observed phenotype is related to p38 inhibition.
Q6: How can I confirm that this compound is engaging its target and inhibiting p38α activity in my cells?
Target engagement can be verified by Western blot analysis of the phosphorylation status of known downstream targets of p38α. A significant reduction in the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2) or Heat Shock Protein 27 (HSP27) upon treatment with this compound would indicate successful inhibition of the p38α pathway.
Data Presentation: Inhibitor Selectivity and Efficacy
Quantitative data is essential for interpreting the effects of this compound. The following tables summarize the selectivity of this compound and provide examples of the anti-proliferative efficacy of other selective p38α inhibitors in various cancer cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | Kᵢ (nM) |
| p38α | 0.5 |
| p38β | 36 |
| p38γ | 2600 |
| p38δ | 4100 |
| JNK2 | 39 |
| JNK3 | 61 |
Data sourced from MedchemExpress.[2]
Table 2: Anti-proliferative IC₅₀ Values of Selective p38α Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) |
| SB203580 | MDA-MB-231 | Breast Cancer | 85.1 |
| SB202190 | MDA-MB-231 | Breast Cancer | 46.6 |
| BIRB 796 | U87 | Glioblastoma | 34.96 |
| BIRB 796 | U251 | Glioblastoma | 46.30 |
Note: IC₅₀ values for the anti-proliferative effects of this compound are not widely published. The data presented here for other selective p38α inhibitors can serve as a reference. Data sourced from various studies.[8][9]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and workflows discussed in this guide.
Caption: On-target and off-target effects of this compound.
Caption: Crosstalk between p38 MAPK and Wnt/β-catenin pathways.
Caption: Workflow for troubleshooting unexpected cell proliferation results.
Troubleshooting Guide
Problem 1: Unexpected Increase in Cell Proliferation
-
Possible Cause: The p38 MAPK pathway may be acting as a tumor suppressor in your specific cell line. Inhibition of p38α would therefore release this brake on proliferation.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search on the role of the p38 MAPK pathway in your specific cell model.
-
Orthogonal Inhibition: Use a structurally different p38α inhibitor to see if the phenotype is reproducible.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down p38α (MAPK14 gene) and observe the effect on proliferation. This will help confirm that the effect is on-target.
-
JNK Pathway Analysis: In some cases, p38 can restrain growth through inhibition of the JNK pathway.[6] Assess the phosphorylation status of JNK and its downstream targets.
-
Problem 2: No Significant Effect on Cell Proliferation
-
Possible Cause A: The concentration of this compound is suboptimal.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a cell proliferation assay with a wider range of this compound concentrations (e.g., from 0.1 µM to 50 µM) to determine the IC₅₀.
-
Target Engagement: Confirm that p38α is being inhibited at the concentrations used by performing a Western blot for downstream targets like p-HSP27.
-
-
Possible Cause B: The proliferation of your cell line is not dependent on the p38α MAPK pathway.
-
Troubleshooting Steps:
-
Positive Control Cell Line: Include a cell line known to be sensitive to p38 inhibition in your experiments to validate your assay and the activity of the compound.
-
Pathway Analysis: Investigate other key proliferation pathways (e.g., PI3K/Akt, MEK/ERK) to determine the primary drivers of proliferation in your cell line.
-
Problem 3: High Variability Between Replicates
-
Possible Cause: Inconsistent experimental technique.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure accurate and consistent cell counting and seeding in each well. Uneven cell distribution can lead to high variability. Allow the plate to sit at room temperature for 15-30 minutes before incubation to ensure even settling.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or media to maintain humidity.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.
-
Assay Incubation Times: Strictly adhere to the optimized incubation times for your specific cell line and assay.
-
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Crystal Violet Assay for Cell Viability
This assay stains the DNA of adherent cells, providing a measure of total cell biomass.
-
Materials:
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Crystal violet staining solution (0.1% w/v in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
-
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of fixative solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and allow the plate to air dry.
-
Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[3]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add 100 µL of solubilization solution to each well and shake for 20 minutes.
-
Measure the absorbance at 570-590 nm.
-
3. BrdU Assay for DNA Synthesis
This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Materials:
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Protocol:
-
Seed and treat cells as previously described.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours (or a duration optimized for your cell line's doubling time).[11]
-
Remove the medium and fix/denature the cells according to the manufacturer's protocol to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add TMB substrate. Incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 11. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
Validation & Comparative
A Head-to-Head Battle of p38 Inhibitors: AMG-548 vs. SB203580
In the landscape of kinase inhibitors, the p38 mitogen-activated protein kinases (MAPKs) have long been a focal point for therapeutic intervention in inflammatory diseases. Among the numerous inhibitors developed, AMG-548 and SB203580 have emerged as significant tool compounds for researchers. This guide provides a detailed, data-driven comparison of these two inhibitors, offering insights into their performance, selectivity, and the experimental frameworks used to evaluate them.
At a Glance: Key Performance Metrics
A direct comparison of this compound and SB203580 reveals distinct profiles in terms of potency and selectivity. This compound demonstrates significantly higher potency against the primary target, p38α, and greater selectivity across the p38 MAPK family and other kinases.
| Parameter | This compound | SB203580 | Reference(s) |
| p38α (Ki) | 0.5 nM | ~44 nM | [1][2] |
| p38β (Ki) | 3.6 nM | ~500 nM | [3][4] |
| p38γ (Ki) | 2600 nM | Less sensitive | [3][5] |
| p38δ (Ki) | 4100 nM | Less sensitive | [3][5] |
| JNK2 (Ki) | 39 nM | - | [1] |
| JNK3 (Ki) | 61 nM | - | [1] |
| LPS-induced TNFα (IC50, human whole blood) | 3 nM | 0.3-0.5 µM (in THP-1 cells) | [4][5] |
| LPS-induced IL-1β (IC50, human whole blood) | 7 nM | - | [1] |
| Oral Bioavailability (Rat) | 62% | 3-48% (variable) | [1][6] |
| Oral Bioavailability (Dog) | 47% | 78% | [1][6] |
Delving Deeper: Mechanism of Action and Signaling
Both this compound and SB203580 are ATP-competitive inhibitors that target the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[7][8][9] Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of inflammatory diseases.[10] The inhibitors bind to the ATP-binding pocket of p38 kinases, primarily the α and β isoforms, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory cascade.[11][12]
Experimental Corner: Protocols and Workflows
The evaluation of p38 inhibitors like this compound and SB203580 relies on a battery of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro p38 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human p38α kinase diluted in Kinase Buffer.
-
Substrate: ATF-2 (Activating Transcription Factor 2) fusion protein.
-
ATP: Adenosine triphosphate, typically used at a concentration near the Km for p38α.
-
-
Assay Procedure:
-
Add 1 µL of the inhibitor (this compound or SB203580 at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the p38α enzyme solution to each well and incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
The phosphorylation of ATF-2 can be detected using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[6]
-
HTRF (Homogeneous Time-Resolved Fluorescence): Uses a europium-labeled anti-phospho-ATF-2 antibody and an APC-labeled anti-GST antibody for detection.[11]
-
Western Blot: Detects phosphorylated ATF-2 using a specific antibody.[13]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Human Whole Blood Assay for TNF-α Release
This cellular assay assesses the inhibitor's efficacy in a more physiologically relevant environment.
Protocol:
-
Blood Collection:
-
Collect fresh human blood from healthy donors into heparinized tubes.[14]
-
-
Assay Setup:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Dispense 225 µL of the diluted blood into 96-well plates.
-
Add 25 µL of the inhibitor (this compound or SB203580 at various concentrations) or vehicle control.
-
-
Stimulation:
-
Induce TNF-α production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[14]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Models: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[7][16]
Protocol:
-
Induction of Arthritis:
-
Treatment:
-
Once arthritis is established (typically around day 28-35), randomize the mice into treatment groups.
-
Administer this compound, SB203580, or vehicle control orally on a daily basis.
-
-
Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a scoring system.
-
At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.
-
Measure serum levels of inflammatory cytokines.
-
-
Data Analysis:
-
Compare the arthritis scores, histological damage, and cytokine levels between the inhibitor-treated groups and the vehicle control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Article recommendations for Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. promega.com [promega.com]
- 7. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. fn-test.com [fn-test.com]
- 10. LPS-induced serum TNF production and lethality in mice: effect of L-carnitine and some acyl-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. chondrex.com [chondrex.com]
Validating AMG-548 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will explore supporting experimental data for this compound and compare its target engagement profile with other known p38 MAPK inhibitors. Detailed experimental protocols for key validation techniques are also provided to assist researchers in their drug development efforts.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, including other kinases and transcription factors. This signaling plays a crucial role in inflammation, cell cycle regulation, and apoptosis.
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Methods for Validating Target Engagement
Several techniques can be employed to confirm that a compound is binding to its intended target within a cell. For kinase inhibitors like this compound, these methods often involve measuring the direct interaction of the compound with the target protein or assessing the modulation of downstream signaling events.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to monitor drug-target engagement in a cellular environment.[1] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of the target protein. This increased stability results in less protein denaturation and aggregation upon heating. The amount of soluble protein remaining after heat treatment can be quantified, typically by Western blotting or other protein detection methods.
Downstream Target Phosphorylation Assay
An alternative approach to confirm target engagement is to measure the phosphorylation status of a known downstream substrate of the target kinase. For p38α MAPK, a key downstream target is MAPK-activated protein kinase 2 (MAPKAPK2), which in turn phosphorylates Heat Shock Protein 27 (HSP27). Inhibition of p38α by a compound like this compound should lead to a decrease in the phosphorylation of these downstream targets. This can be quantified by immunoassays such as Western blotting or ELISA using phospho-specific antibodies.
Experimental Workflow: CETSA Coupled with Western Blotting
The following diagram outlines the key steps involved in performing a CETSA experiment to validate the target engagement of a p38 MAPK inhibitor, followed by analysis using Western blotting.
Figure 2: Experimental workflow for CETSA followed by Western blot analysis.
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the target engagement data for this compound and other selected p38 MAPK inhibitors.
Cellular Thermal Shift Assay (CETSA) Data
This table presents a direct comparison of the thermal stabilization effects of this compound and SB203580 on p38α (MAPK14) in living cells and cell extracts.[2]
| Inhibitor | Assay Condition | Target | Melting Temp (Tm) (°C) (DMSO Control) | Melting Temp (Tm) (°C) (Inhibitor) | Thermal Shift (ΔTm) (°C) | pEC50 (ITDR-CETSA) |
| This compound | Living HL-60 Cells | MAPK14 | 45.8 ± 0.4 | 60.6 ± 0.5 | 14.8 | 7.0 |
| HL-60 Cell Extract | MAPK14 | - | - | 13.6 | 7.2 | |
| SB203580 | Living HL-60 Cells | MAPK14 | 45.8 ± 0.4 | 52.9 ± 0.4 | 7.0 | 5.3 |
| HL-60 Cell Extract | MAPK14 | - | - | 11.3 | 5.9 |
ITDR-CETSA: Isothermal Dose-Response Cellular Thermal Shift Assay
Other Target Engagement Metrics
This table includes data from various assays used to determine the target engagement and potency of different p38 MAPK inhibitors.
| Inhibitor | Assay Type | Target | Metric | Value |
| Doramapimod (BIRB-796) | Cell-free assay | p38α | IC50 | 38 nM[3][4] |
| Cell-based assay (THP-1 cells) | p38α | Kd | 0.1 nM[5] | |
| Losmapimod (GW856553X) | Downstream Target Phosphorylation | p38α/β | Inhibition of pHSP27 | Dose-dependent inhibition observed in clinical trials[6] |
Detailed Experimental Protocols
I. Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting for p38α
This protocol is adapted from established CETSA procedures.[1]
1. Cell Culture and Treatment: a. Culture cells (e.g., HL-60) to a density of approximately 1-2 x 106 cells/mL. b. Treat cells with the desired concentrations of this compound or other p38 inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C. Include a non-heated control sample.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Western Blot Analysis: a. Collect the supernatant and determine the protein concentration. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Plot the relative band intensity against the temperature for each treatment condition to generate melting curves. c. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.
II. Downstream Target Phosphorylation Assay (p-HSP27) by Western Blot
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the p38 inhibitor for 1-2 hours. c. Stimulate the cells with a p38 activator (e.g., anisomycin, sorbitol, or LPS) for a predetermined time (e.g., 30 minutes) to induce p38 activation and downstream phosphorylation. Include unstimulated and vehicle-treated controls.
2. Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Western Blot Analysis: a. Determine the protein concentration of the lysates. b. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. c. Use primary antibodies specific for phosphorylated HSP27 (p-HSP27) and total HSP27. d. After incubation with appropriate secondary antibodies and ECL detection, image the blots.
4. Data Analysis: a. Quantify the band intensities for p-HSP27 and total HSP27. b. Normalize the p-HSP27 signal to the total HSP27 signal for each sample. c. Plot the normalized p-HSP27 levels against the inhibitor concentration to determine the IC50 of the compound for inhibiting downstream p38 signaling.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. fulcrumtx.com [fulcrumtx.com]
AMG-548 Kinase Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMG-548's cross-reactivity profile against a panel of kinases. The data presented here is compiled from publicly available resources and scientific literature to offer an objective overview for researchers and drug development professionals.
This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] However, like many small molecule inhibitors, understanding its off-target effects is crucial for accurate interpretation of experimental results and for predicting potential clinical implications. This guide summarizes the known kinase selectivity of this compound, presents the data in a clear, comparative format, and provides detailed experimental methodologies for assessing kinase inhibitor specificity.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, p38α, and other kinases. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency.
| Kinase Target | Inhibition (Ki/IC50 in nM) | Primary Target/Off-Target | Reference(s) |
| p38α | 0.5 (Ki) | Primary Target | [1][4] |
| p38β | 3.6 - 36 (Ki) | Off-Target (p38 isoform) | [1][4] |
| p38γ | 2600 (Ki) | Off-Target (p38 isoform) | [1][4] |
| p38δ | 4100 (Ki) | Off-Target (p38 isoform) | [1][4] |
| JNK2 | 39 (Ki) | Off-Target | [1][4] |
| JNK3 | 61 (Ki) | Off-Target | [1][4] |
| Casein Kinase 1δ (CK1δ) | Potent Inhibition (IC50 not specified) | Off-Target | |
| Casein Kinase 1ε (CK1ε) | Potent Inhibition (IC50 not specified) | Off-Target |
It has been reported that this compound inhibited 17 kinases by more than 80% in a broad panel screen.[3] Furthermore, another source states it displays >1000-fold selectivity against 36 other kinases.[2] A key finding from the literature is that the inhibition of Wnt/β-catenin signaling by this compound is due to its cross-reactivity with Casein Kinase 1 isoforms δ and ε (CK1δ/ε).
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of p38α MAPK and the off-target Wnt/β-catenin pathway affected by this compound's cross-reactivity with CK1δ/ε.
Experimental Protocols
To determine the cross-reactivity profile of a kinase inhibitor like this compound, a comprehensive screening against a large panel of kinases is performed. Below are detailed methodologies for two common types of kinase profiling assays.
Experimental Workflow: Kinase Profiling
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate (peptide or protein) by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP
-
This compound (or other test compound) at various concentrations
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiate Reaction: Add the [γ-³²P]ATP and the diluted this compound to the kinase reaction mixture to start the reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compound) at various concentrations
-
Kinase reaction buffer (specific to the assay kit)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the kinase reaction buffer.
-
Kinase Reaction: In a white, opaque microplate, combine the kinase, its substrate, ATP, and the diluted this compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for the time specified in the kit protocol (e.g., 40 minutes at room temperature).
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for the recommended time (e.g., 30-60 minutes at room temperature).
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound compared to a no-inhibitor control and determine the IC50 value by curve fitting.
References
A Comparative In Vivo Efficacy Analysis of p38 MAPK Inhibitors: AMG-548 vs. VX-702
In the landscape of therapeutic development for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point for intervention. This guide provides a comparative overview of the in vivo efficacy of two prominent p38α MAPK inhibitors, AMG-548 and VX-702, with a focus on their performance in preclinical models of arthritis.
Mechanism of Action
Both this compound and VX-702 exert their anti-inflammatory effects by targeting p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] By inhibiting p38α MAPK, these compounds effectively suppress the inflammatory response. This compound is a potent and selective inhibitor of p38α with a Ki of 0.5 nM.[2] It also shows high selectivity over other p38 isoforms and a panel of other kinases. VX-702 is also a highly selective inhibitor of p38α MAPK, with a 14-fold higher potency against p38α compared to p38β.[4][5]
In Vivo Efficacy in Arthritis Models
While direct head-to-head in vivo studies are not publicly available, independent studies in rodent models of arthritis provide valuable insights into their comparative efficacy.
Data Presentation
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| This compound | Lewis Rat | Not Specified | Not Specified | Efficacious in acute and chronic models of arthritis. |
| Mouse | Not Specified | LPS-induced TNFα production | Protective effect observed.[2] | |
| VX-702 | Mouse Collagen-Induced Arthritis | 0.1 mg/kg, twice daily | Wrist joint erosion and inflammation score | Equivalent effect to methotrexate (0.1 mg/kg).[5][6] |
| Mouse Collagen-Induced Arthritis | 5 mg/kg, twice daily | Wrist joint erosion and inflammation score | Equivalent effect to prednisolone (10 mg/kg, once daily).[5][6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (for VX-702)
A common method for inducing arthritis in mice to test the efficacy of anti-inflammatory compounds is as follows:
-
Immunization: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail.
-
Booster: A booster injection of type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis, mice are randomized into treatment groups and receive the investigational drug (e.g., VX-702), a vehicle control, or a positive control (e.g., methotrexate, prednisolone) orally or via another appropriate route of administration.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation, swelling, and redness of the paws.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and decalcified. Sections are then stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and bone/cartilage erosion.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and point of inhibition.
In Vivo Efficacy Testing Workflow for Arthritis
Caption: Experimental workflow for in vivo arthritis studies.
Conclusion
Both this compound and VX-702 demonstrate potent inhibition of the p38α MAPK pathway and have shown efficacy in preclinical models of inflammatory arthritis. The available data for VX-702 provides specific dose-dependent effects comparable to established therapies like methotrexate and prednisolone in a mouse model.[5][6] While similar detailed in vivo dose-response data for this compound in arthritis models is not as readily available in the provided information, its efficacy has been confirmed in both acute and chronic arthritis models. Further head-to-head studies would be necessary to definitively determine the superior compound in terms of in vivo efficacy and therapeutic window. Researchers and drug developers should consider the specific disease context and desired therapeutic profile when evaluating these and other p38 MAPK inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Vertex Reports Investigational p38 MAP Kinase Inhibitor, VX-702, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Confirming p38 Pathway Inhibition: A Comparative Guide to AMG-548 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. AMG-548 has emerged as a potent and selective inhibitor of the p38α isoform, a key player in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with other notable p38 MAPK inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection of the most appropriate tool compounds for their studies.
Performance Comparison of p38 MAPK Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and a selection of alternative p38 MAPK inhibitors. The data is presented to facilitate a clear comparison of their inhibitory activities against different p38 isoforms and their efficacy in cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | p38α (Kᵢ/IC₅₀, nM) | p38β (Kᵢ/IC₅₀, nM) | p38γ (Kᵢ/IC₅₀, nM) | p38δ (Kᵢ/IC₅₀, nM) |
| This compound | 0.5 (Kᵢ) [1][2] | 36 (Kᵢ) [1] | 2600 (Kᵢ) [1][2] | 4100 (Kᵢ) [1][2] |
| BIRB 796 (Doramapimod) | 38 (IC₅₀)[3] | 65 (IC₅₀)[3] | 200 (IC₅₀)[3] | 520 (IC₅₀)[3] |
| Neflamapimod (VX-745) | 10 (IC₅₀)[4][5] | 220 (IC₅₀)[4][5] | No Inhibition[5] | No Inhibition |
| VX 702 | 3.7 (Kᵈ)[6][7] | 17 (Kᵈ)[6][7] | - | - |
| SCIO 469 | 9 (IC₅₀)[8] | ~90 (IC₅₀, ~10-fold selective for α)[8] | - | - |
| BMS-582949 | 13 (IC₅₀)[9] | - | >2000-fold selective for α[10] | >2000-fold selective for α[10] |
| TAK-715 | 7.1 (IC₅₀)[11] | 200 (IC₅₀, 28-fold selective for α)[11][12] | No Inhibition (>10 µM)[12] | No Inhibition (>10 µM)[12] |
| PH-797804 | 26 (IC₅₀)[13][14] | 102 (IC₅₀)[13][15] | >100-fold selective for α/β[13] | >100-fold selective for α/β[13] |
| Losmapimod | pKᵢ = 8.1 (~7.9 nM)[16] | pKᵢ = 7.6 (~25 nM)[16][17] | - | - |
Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kᵈ: Dissociation Constant. A lower value indicates higher potency.
Table 2: Cellular Activity - Inhibition of TNFα Production
| Inhibitor | Assay System | IC₅₀ (nM) |
| This compound | Human Whole Blood (LPS-stimulated) | 3 [1][2] |
| BIRB 796 (Doramapimod) | Human PBMCs (LPS-stimulated) | 21[18][19] |
| Human Whole Blood (LPS-stimulated) | 960[18][19] | |
| Neflamapimod (VX-745) | Human PBMCs (LPS-stimulated) | 51-52[5] |
| Human Whole Blood (LPS-stimulated) | 150-180[4] | |
| VX 702 | Human PBMCs (LPS-stimulated) | 99 ng/mL (~245 nM)[20] |
| BMS-582949 | Cellular TNFα assay | 50 |
| TAK-715 | THP-1 cells (LPS-stimulated) | 48[12] |
| PH-797804 | U937 monocytes (LPS-stimulated) | 5.9[14] |
IC₅₀: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to confirm p38 pathway inhibition, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for evaluating p38 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize p38 MAPK inhibitors.
In Vitro p38α Kinase Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive and homogeneous platform for measuring p38α kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
LanthaScreen™ Tb-anti-p-ATF2 [pThr71] antibody
-
Fluorescein-labeled ATF2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of p38α enzyme and fluorescein-labeled ATF2 substrate in kinase buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing the LanthaScreen™ Tb-anti-p-ATF2 antibody in TR-FRET dilution buffer.
-
Readout: Incubate for 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Human Whole Blood Assay for TNFα Inhibition
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 cell culture medium
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
96-well cell culture plates
-
Human TNFα ELISA kit
Procedure:
-
Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells of a 96-well plate.
-
Blood Aliquoting: Within 2 hours of collection, aliquot human whole blood into each well containing the test compound.
-
Stimulation: Add LPS to the wells to stimulate TNFα production (final concentration typically 10-100 ng/mL). Include unstimulated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound demonstrates exceptional potency and selectivity for p38α, as evidenced by its sub-nanomolar Kᵢ value and its potent inhibition of TNFα production in a human whole blood assay.[1][21][2] The comparative data presented in this guide highlights the varying selectivity profiles and cellular activities of different p38 MAPK inhibitors. This information, coupled with the detailed experimental protocols, provides a valuable resource for researchers to make informed decisions when selecting a p38 inhibitor for their specific research needs. The robust characterization of this compound positions it as a highly valuable tool for elucidating the role of the p38α pathway in health and disease.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. promega.com [promega.com]
- 3. cervomed.com [cervomed.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 6. Clinically Significant Pain Relief with a Non-Opioid Drug - The Rheumatologist [the-rheumatologist.org]
- 7. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayo.edu [mayo.edu]
- 20. novamedline.com [novamedline.com]
- 21. CervoMed Announces Alignment with FDA on Registration Path for Neflamapimod in Dementia with Lewy Bodies - BioSpace [biospace.com]
A Researcher's Guide to Controls in Wnt Signaling Studies: The Case of AMG-548
For researchers, scientists, and drug development professionals investigating the intricate Wnt signaling pathway, the use of appropriate controls is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of AMG-548 with established negative and positive controls in the context of Wnt signaling research, supported by experimental data and detailed protocols.
Initially considered as a potential negative control, this guide clarifies the role of this compound as a potent inhibitor of the Wnt signaling pathway, making it a valuable positive control for inhibition studies. We will explore its mechanism of action and compare its performance with true negative controls and other well-characterized Wnt pathway inhibitors.
Understanding the Role of Controls in Wnt Signaling
The Wnt signaling cascade is a complex network of proteins that plays a crucial role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer.[2][3] To accurately dissect the components and dynamics of this pathway, researchers rely on a variety of molecular tools, including small molecule inhibitors and activators. In this context, negative and positive controls are essential for validating experimental findings.
-
Negative Controls are crucial for establishing a baseline and ensuring that the observed effects are specific to the treatment and not due to off-target effects or the experimental conditions themselves.[4] An ideal negative control should be structurally similar to the active compound but lack activity against the target pathway.
-
Positive Controls are well-characterized molecules that are known to modulate the pathway of interest. They are used to confirm that the experimental system is responsive and to provide a benchmark against which new compounds can be compared.
This compound: A Positive Control for Wnt Inhibition
This compound is an orally active and selective inhibitor of p38α mitogen-activated protein kinase.[5] However, subsequent research has revealed that this compound also potently inhibits the Wnt signaling pathway by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[5][6][7] CK1δ/ε are positive regulators of the Wnt pathway, and their inhibition leads to a downstream suppression of Wnt-mediated transcription.[6] This dual activity makes this compound an unsuitable candidate for a negative control in Wnt signaling studies but establishes it as a useful positive control for inhibiting the pathway at the level of CK1.
Comparison of Controls for Wnt Signaling Studies
To provide a clear framework for selecting appropriate controls, the following table summarizes the characteristics of this compound alongside standard negative and positive controls used in Wnt signaling research.
| Control Type | Compound | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Positive Control (Wnt Inhibitor) | This compound | Inhibits Casein Kinase 1δ/ε, leading to suppression of Wnt signaling. Also a potent p38α inhibitor. | 0.1 - 10 µM | Dual mechanism of action requires careful interpretation of results. |
| endo-IWR-1 | Stabilizes the Axin2 destruction complex, promoting β-catenin degradation.[8] | 100 nM - 10 µM | A well-characterized and specific inhibitor of the canonical Wnt pathway.[9] | |
| XAV939 | Inhibits Tankyrase 1 and 2 (TNKS1/2), leading to stabilization of Axin and subsequent β-catenin degradation.[3][10][11] | 1 - 10 µM | Potent and specific inhibitor of the Wnt pathway.[10] | |
| Negative Control | DMSO (Dimethyl Sulfoxide) | Vehicle control; should have no specific effect on the Wnt pathway at low concentrations. | 0.1% v/v or less | Can have off-target effects at higher concentrations.[4][12][13][14] |
| exo-IWR-1 | Inactive diastereomer of endo-IWR-1; structurally similar but with significantly reduced activity against the Wnt pathway.[15] | Same as endo-IWR-1 | An excellent negative control for studies using endo-IWR-1.[9][15] | |
| FOPflash Reporter | Luciferase reporter plasmid with mutated TCF/LEF binding sites.[16][17][18] | N/A (Transfection) | Specific negative control for TOPflash reporter assays to confirm TCF/LEF-dependent transcription.[16][17][18][19] |
Visualizing Wnt Signaling and Experimental Design
To better understand the points of intervention for these compounds and the experimental workflows to test their effects, the following diagrams are provided.
Figure 1: Simplified diagram of the canonical Wnt signaling pathway and points of intervention for inhibitors.
Figure 2: General experimental workflow for assessing the activity of Wnt signaling modulators.
Detailed Experimental Protocols
To facilitate the implementation of these studies, detailed protocols for key experiments are provided below.
TOP/FOPflash Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.[16][17][18][19][20]
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[20][21]
-
Co-transfect cells with either the TOPflash or FOPflash reporter plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.[18][19]
b. Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the Wnt signaling activator (e.g., 100 ng/mL recombinant Wnt3a or 20 mM LiCl).[20][21]
-
Concurrently, treat the cells with the desired concentrations of the inhibitor (e.g., this compound, endo-IWR-1) or the appropriate negative control (e.g., DMSO, exo-IWR-1).[20]
c. Luciferase Measurement:
-
After 12-24 hours of treatment, lyse the cells using a passive lysis buffer.[20]
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[18]
-
Calculate the TOP/FOP ratio by dividing the normalized firefly luciferase activity of the TOPflash-transfected cells by that of the FOPflash-transfected cells. A decrease in this ratio upon inhibitor treatment indicates suppression of Wnt signaling.[19]
Western Blot for β-catenin Levels
This method is used to assess the levels of total and active (non-phosphorylated) β-catenin, a key downstream effector of the canonical Wnt pathway.[22][23][24]
a. Cell Lysis and Protein Quantification:
-
Culture and treat cells as described for the luciferase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with a primary antibody against total β-catenin or active β-catenin overnight at 4°C.[22] Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the active β-catenin band intensity indicates Wnt pathway inhibition.
Quantitative PCR (qPCR) for Wnt Target Genes
This technique measures the mRNA expression levels of downstream target genes of the Wnt pathway, such as AXIN2, c-Myc, and Cyclin D1.[5][25][26][27]
a. RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as previously described.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
b. qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the Wnt target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[28]
-
The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression upon treatment with inhibitors compared to the negative control.[27]
Conclusion
While initially proposed as a negative control, a thorough review of the literature reveals that this compound is a potent inhibitor of the Wnt signaling pathway via its action on CK1δ/ε. As such, it serves as a valuable positive control for studying Wnt inhibition. For robust and reliable Wnt signaling research, it is imperative to use appropriate negative controls such as the vehicle (DMSO), an inactive analog like exo-IWR-1, or a reporter-specific control like FOPflash. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently design and execute well-controlled experiments to further unravel the complexities of the Wnt signaling pathway.
References
- 1. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 7. Casein kinase 1 delta functions at the centrosome to mediate Wnt-3a–dependent neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endo-IWR 1 | beta-Catenin Compounds: R&D Systems [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel Insights into the Role of Kras in Myeloid Differentiation: Engaging with Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. exo-IWR 1 | CAS 1127442-87-8 | Tocris Bioscience [tocris.com]
- 16. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcancer.org [jcancer.org]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Validating AMG-548 Specificity: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38α mitogen-activated protein kinase (MAPK) inhibitor, AMG-548, with alternative inhibitors, focusing on the validation of its specificity using knockout cell lines. As the precision of targeted therapies becomes increasingly critical, verifying inhibitor specificity is paramount to ensure that observed biological effects are genuinely due to the inhibition of the intended target. Knockout cell models represent the gold standard for such validation, providing a clean genetic background to dissect on-target versus off-target activities.
Executive Summary
This compound is a potent and selective inhibitor of p38α, a key kinase involved in cellular responses to stress and inflammatory cytokines. However, like many kinase inhibitors, understanding its full specificity profile is crucial for accurate interpretation of experimental results and for predicting potential therapeutic and adverse effects. This guide outlines the importance of using p38α knockout cells to unequivocally validate the on-target activity of this compound. While direct experimental data for this compound in p38α knockout cells is not yet publicly available, this guide presents a framework for such validation and compares its known kinase profile with alternative p38 inhibitors that have been assessed in knockout systems. Furthermore, this guide delves into the known off-target effects of this compound on the Wnt/β-catenin signaling pathway through its interaction with Casein Kinase 1 (CK1) isoforms.
Comparison of p38 MAPK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and selected alternative p38 inhibitors. This data is compiled from various biochemical assays and kinase profiling studies.
| Inhibitor | Target | p38α IC50/Ki (nM) | p38β IC50/Ki (nM) | p38γ IC50/Ki (nM) | p38δ IC50/Ki (nM) | Key Off-Targets |
| This compound | p38α | 0.5 (Ki)[1] | 3.6 (Ki)[1] | 2600 (Ki)[1] | 4100 (Ki)[1] | Casein Kinase 1δ/ε[1] |
| BIRB796 | p38α/β/γ/δ | 38 (IC50) | 65 (IC50) | 200 (IC50) | 520 (IC50) | JNK2, c-RAF, Fyn, Lck[2] |
| SB203580 | p38α/β | 50 (IC50) | 500 (IC50) | >10,000 (IC50) | >10,000 (IC50) | RIPK2, GAK, JNK2/3[3] |
| LY2228820 | p38α/β | 5.3 (IC50) | 3.2 (IC50) | >10,000 (IC50) | >10,000 (IC50) | Minimal off-target activity reported[4] |
| VX-745 | p38α | 10 (IC50)[1] | 220 (IC50)[1] | >20,000 (IC50)[1] | >20,000 (IC50)[1] | ABL1, SRC family kinases[5] |
Signaling Pathways
To understand the context of this compound's activity, it is essential to visualize the signaling pathways it perturbs.
Caption: The p38 MAPK signaling cascade.
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Protocols for Knockout Validation
The definitive method to ascertain the specificity of a kinase inhibitor is to assess its effects in cells genetically null for its intended target. The following protocols provide a framework for validating the specificity of this compound using p38α knockout cells.
Generation of p38α Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the essential steps for creating a p38α knockout cell line.
Caption: Workflow for generating knockout cell lines.
Methodology:
-
gRNA Design: Design at least two independent single-guide RNAs (sgRNAs) targeting early exons of the MAPK14 gene (encoding p38α) to induce frame-shift mutations leading to premature stop codons.
-
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also encodes Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the chosen parental cell line (e.g., HEK293T, U2OS) with the Cas9/sgRNA expression vector.
-
Selection and Clonal Isolation: Select transfected cells using the appropriate antibiotic. Isolate single cells into individual wells of a 96-well plate to establish clonal populations.
-
Genomic DNA Extraction and PCR: Once clonal populations are established, extract genomic DNA and perform PCR to amplify the targeted region of the MAPK14 gene.
-
Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of p38α protein expression in the identified knockout clones by Western blot analysis using a validated p38α antibody.
Western Blot Analysis for p38α Knockout Validation
This protocol details the steps to confirm the absence of p38α protein in the generated knockout cell lines.
Methodology:
-
Cell Lysis: Lyse wild-type (WT) and putative p38α knockout (KO) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from WT and KO cell lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The absence of a band corresponding to p38α in the KO lanes, while present in the WT lane, confirms a successful knockout.
Kinase Activity Assay in p38α Knockout Cells
This protocol describes how to assess the on-target and off-target effects of this compound by measuring the phosphorylation of a downstream p38α substrate.
Methodology:
-
Cell Treatment: Plate WT and p38α KO cells and treat them with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Stimulation: After pre-incubation with the inhibitor, stimulate the cells with a known p38 activator (e.g., anisomycin or UV radiation) for a specified time.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above.
-
Phospho-protein Detection: Probe the membrane with antibodies specific for the phosphorylated form of a known p38α substrate (e.g., phospho-MK2 or phospho-HSP27) and the total protein levels of that substrate.
-
Data Analysis: In WT cells, this compound should inhibit the stimulus-induced phosphorylation of the downstream substrate in a dose-dependent manner. In p38α KO cells, the stimulus should not induce phosphorylation of the substrate, and this compound should have no effect, thus confirming its on-target specificity. Any residual phosphorylation in the KO cells that is inhibited by this compound would suggest off-target effects on other kinases that may phosphorylate the same substrate.
Proposed Experimental Workflow for this compound Validation
The following workflow is proposed to rigorously validate the specificity of this compound.
Caption: Proposed workflow for validating this compound specificity.
Conclusion
The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. While this compound demonstrates high potency and selectivity for p38α in biochemical assays, the use of p38α knockout cells is the definitive method to confirm its on-target activity and to dissect any potential off-target effects within a cellular context. The experimental framework provided in this guide offers a robust approach for researchers to independently validate the specificity of this compound and other p38 inhibitors. By comparing the cellular effects of these inhibitors in wild-type versus knockout cells, the scientific community can build a more complete and accurate understanding of their mechanisms of action, ultimately leading to more reliable and translatable research findings. The known off-target activity of this compound on CK1δ/ε, and consequently the Wnt signaling pathway, underscores the importance of such validation to avoid misinterpretation of experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Analysis of the Binding Modes of AMG-548 and Other p38 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding modes of the p38 MAPK inhibitor AMG-548 with two other well-characterized inhibitors, BIRB-796 and SB203580. This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of the p38 signaling pathway and inhibitor binding modes.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in the production of pro-inflammatory cytokines like TNFα and IL-1β has made them attractive targets for the development of anti-inflammatory therapeutics. A plethora of p38 inhibitors have been developed, each with distinct chemical scaffolds and modes of interaction with the kinase. This guide focuses on comparing the binding characteristics of this compound, a potent and selective p38α inhibitor, with the well-studied inhibitors BIRB-796 and SB203580.
Quantitative Comparison of Inhibitor Affinities
The following table summarizes the binding affinities of this compound, BIRB-796, and SB203580 for the different p38 MAPK isoforms. This data provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | p38α (MAPK14) Ki (nM) | p38β (MAPK11) Ki (nM) | p38γ (MAPK12) Ki (nM) | p38δ (MAPK13) Ki (nM) | Reference(s) |
| This compound | 0.5 | 36 | 2600 | 4100 | [1][2][3] |
| BIRB-796 | 0.1 (IC50) | 6.5 (IC50) | 3.0 (IC50) | 130 (IC50) | [4][5] |
| SB203580 | 22 (Kd) | - | - | - | [6] |
The p38 MAPK Signaling Pathway and Point of Inhibition
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The following diagram illustrates the canonical p38 signaling pathway, highlighting the role of p38 as a central transducer and the point at which these small molecule inhibitors exert their effect.
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to an inflammatory response. p38 inhibitors block this pathway at the level of the p38 kinase.
Comparative Analysis of Inhibitor Binding Modes
p38 MAPK inhibitors are broadly classified into two main types based on their binding mode to the kinase's ATP-binding pocket and the conformation of the DFG (Asp-Phe-Gly) motif, a key regulatory loop.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the aspartate residue of the DFG motif points into the ATP binding site. These inhibitors are typically ATP-competitive.
-
Type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, and the aspartate points away from the ATP site. This induces a conformational change that prevents ATP binding and kinase activity.
The following diagram visually compares the binding modes of SB203580 (a Type I inhibitor) and BIRB-796 (a Type II inhibitor) within the ATP-binding pocket of p38α. While a crystal structure for this compound in complex with p38 is not publicly available, its high affinity and selectivity suggest a highly optimized interaction with the ATP-binding site, likely as a Type I or a closely related inhibitor.
Caption: Comparison of Type I (SB203580) and Type II (BIRB-796) inhibitor binding modes in the p38 ATP pocket.
SB203580: A Prototypical Type I Inhibitor
The crystal structure of p38α in complex with SB203580 (PDB: 1A9U) reveals the classic characteristics of a Type I inhibitor. The pyridinyl-imidazole scaffold forms a key hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase.[6] The fluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, Thr106.[6] This binding mode is competitive with ATP and stabilizes the active "DFG-in" conformation of the kinase.
BIRB-796: A Potent Type II Inhibitor
In contrast, BIRB-796 binds to a distinct, inactive conformation of p38α, as shown in its crystal structure (PDB: 1KV2).[4][7] It is classified as a Type II inhibitor, inducing a "DFG-out" conformation of the DFG motif.[5][8] This diaryl urea-based inhibitor extends from the ATP-binding site into a deeper, allosteric pocket that is not occupied by Type I inhibitors. This extensive interaction network contributes to its high affinity and slow dissociation rate from the kinase.[4]
This compound: A Highly Potent and Selective Inhibitor
While the precise binding mode of this compound has not been publicly disclosed through a crystal structure, its exceptional potency (Ki of 0.5 nM for p38α) and high selectivity over other p38 isoforms and a panel of other kinases suggest a highly optimized set of interactions within the p38α active site.[1][2] Based on its chemical structure and the structure-activity relationships of similar p38 inhibitors, it is likely that this compound is an ATP-competitive inhibitor that forms critical interactions with the hinge region and exploits specific features of the p38α active site to achieve its high affinity and selectivity. However, without structural data, a definitive classification as a Type I or a variant thereof remains speculative.
Experimental Protocols
The determination of inhibitor binding modes and affinities relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the characterization of p38 inhibitors.
X-ray Crystallography for Determining Inhibitor-Kinase Complex Structures
This technique provides high-resolution structural information on how an inhibitor binds to its target protein.
1. Protein Expression and Purification:
-
Recombinant human p38α is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
2. Crystallization:
-
The purified p38α protein is concentrated to 5-10 mg/mL.
-
The inhibitor (e.g., SB203580 or BIRB-796) is added in a slight molar excess.
-
The protein-inhibitor complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known p38 structure as a search model.
-
The inhibitor is modeled into the electron density, and the structure is refined to high resolution.[9][7]
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding.
1. Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purified p38α kinase is immobilized onto the chip surface via amine coupling.
-
Remaining active esters are quenched with ethanolamine.
2. Binding Analysis:
-
A series of inhibitor concentrations are prepared in a suitable running buffer.
-
The inhibitor solutions are injected over the immobilized p38α surface, and the change in the SPR signal (response units, RU) is monitored in real-time.
-
The association phase is followed by a dissociation phase where running buffer alone is flowed over the chip.
3. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]
p38 MAPK Kinase Activity Assay
This assay measures the ability of an inhibitor to block the catalytic activity of p38 MAPK.
1. Reaction Setup:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing purified active p38α, a specific substrate (e.g., ATF2), and ATP is prepared in a kinase assay buffer.
-
The inhibitor is added at various concentrations.
2. Kinase Reaction and Detection:
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection (ELISA or Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.[11][12]
-
Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.[13]
-
3. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
The comparison of this compound with BIRB-796 and SB203580 highlights the diverse strategies employed to inhibit p38 MAPK. While SB203580 represents a classic Type I inhibitor that competes directly with ATP in the active conformation, BIRB-796 demonstrates the power of inducing and binding to an inactive "DFG-out" conformation, leading to high affinity and a slow off-rate. Although the specific binding mode of the highly potent and selective inhibitor this compound remains to be publicly elucidated through structural studies, its impressive inhibitory profile underscores the continuous efforts to develop novel and effective p38 MAPK inhibitors for the treatment of inflammatory diseases. Future disclosure of the this compound/p38 complex structure will undoubtedly provide further valuable insights for the rational design of next-generation kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 3. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
A Head-to-Head Comparison of p38 MAPK Inhibitors: AMG-548 and SCIO-469
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: AMG-548 and SCIO-469 (also known as Talmapimod). Both compounds have been investigated for their therapeutic potential in inflammatory diseases and cancer. This document summarizes their biochemical activity, in vitro and in vivo efficacy, and available clinical data, presenting a clear picture of their respective profiles. Of note, the preclinical development of this compound for inflammation and rheumatoid arthritis was discontinued in September 2008.
Biochemical and In Vitro Activity
Both this compound and SCIO-469 are potent inhibitors of the p38α isoform, a key regulator of the production of pro-inflammatory cytokines. The following tables summarize their inhibitory activity against p38 isoforms and other kinases, as well as their effects on cytokine release.
Table 1: Inhibitory Activity against p38 MAPK Isoforms and Other Kinases
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | p38α | 0.5 | - | >7-fold selective over p38β; >1000-fold selective against p38γ and p38δ. Also shows modest activity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM). Displays >1000-fold selectivity against 36 other kinases. |
| p38β | 3.6 | - | ||
| p38γ | 2600 | - | ||
| p38δ | 4100 | - | ||
| SCIO-469 | p38α | - | 9 | Approximately 10-fold selective over p38β; >2000-fold selective over a panel of 20 other kinases. |
| p38β | - | ~90 |
Table 2: Inhibition of Cytokine Production
| Compound | Assay | Cytokine | IC50 (nM) |
| This compound | LPS-stimulated human whole blood | TNFα | 3 |
| LPS-stimulated human whole blood | IL-1β | 7 | |
| TNFα-induced human whole blood | IL-8 | 0.7 | |
| IL-1β-induced human whole blood | IL-6 | 1.3 | |
| SCIO-469 | LPS-stimulated human whole blood | TNFα | Potent inhibition (specific IC50 not provided) |
| LPS-stimulated human monocytes | TNFα | ~50-100 | |
| LPS-stimulated human monocytes | IL-1β | Dose-dependent reduction | |
| LPS-stimulated human monocytes | IL-6 | Dose-dependent reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway targeted by both inhibitors and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: General workflow for the evaluation of p38 MAPK inhibitors.
In Vivo Efficacy and Clinical Development
This compound
Preclinical studies demonstrated that this compound was efficacious in both acute and chronic models of arthritis.[1] However, its development for inflammatory diseases and rheumatoid arthritis was discontinued in the preclinical phase in September 2008. The reasons for discontinuation have not been publicly detailed.
SCIO-469 (Talmapimod)
SCIO-469 has been evaluated in both preclinical cancer models and clinical trials for inflammatory diseases.
-
Multiple Myeloma: In a murine model of multiple myeloma, SCIO-469 demonstrated the ability to reduce tumor burden and prevent the development of myeloma-associated bone disease.[2] It was shown to inhibit the growth of multiple myeloma cells and reduce the production of survival factors like IL-6 by bone marrow stromal cells.[3]
-
Rheumatoid Arthritis: A 24-week, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of SCIO-469 in patients with active rheumatoid arthritis.[4] The study found no significant difference in the American College of Rheumatology (ACR) 20 response at week 12 between the SCIO-469 and placebo groups.[4] While there was a transient effect on acute-phase reactants, the overall efficacy was not superior to placebo.[4] Dose-limiting toxicity, specifically elevations in alanine aminotransferase, was observed at the 60 mg immediate-release dose.[4]
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are proprietary to the conducting institutions. However, the following sections outline the general methodologies employed in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of the compounds against a panel of protein kinases.
-
General Protocol:
-
Recombinant human kinases are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer.
-
The compound of interest (this compound or SCIO-469) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
IC50 or Ki values are calculated by fitting the dose-response data to a suitable pharmacological model.
-
Cellular Assays for Cytokine Inhibition
-
Objective: To assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.
-
General Protocol for LPS-induced TNFα production in human whole blood:
-
Freshly drawn human whole blood is treated with an anticoagulant (e.g., heparin).
-
The blood is pre-incubated with various concentrations of the test compound for a specified time.
-
Lipopolysaccharide (LPS) is added to stimulate the production of TNFα.
-
The blood is incubated for several hours at 37°C.
-
Plasma is separated by centrifugation.
-
TNFα levels in the plasma are quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined from the dose-response curve.
-
Western Blotting for p38 MAPK Phosphorylation
-
Objective: To confirm that the compounds inhibit the p38 MAPK pathway within cells by measuring the phosphorylation status of p38.
-
General Protocol:
-
Cells (e.g., multiple myeloma cells) are cultured and treated with the inhibitor at various concentrations for a defined period.
-
Cells may be stimulated with an agonist (e.g., TNFα) to induce p38 phosphorylation.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the amount of phosphorylated p38.
-
The membrane is often stripped and re-probed with an antibody for total p38 MAPK to ensure equal protein loading.
-
In Vivo Murine Model of Multiple Myeloma
-
Objective: To evaluate the anti-tumor efficacy of SCIO-469 in a relevant animal model.
-
General Protocol:
-
Immunocompromised mice are inoculated with murine multiple myeloma cells (e.g., 5T2MM or 5T33MM cells).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
SCIO-469 is administered orally at various doses and schedules (e.g., 10-90 mg/kg, twice daily for 14 days).[2]
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Additional endpoints can include survival analysis and assessment of bone lesions via imaging techniques.
-
Conclusion
Both this compound and SCIO-469 are potent and selective inhibitors of p38α MAPK. While both showed promise in preclinical models of inflammation and cancer, their development paths have diverged significantly. This compound's development was halted in the preclinical stage for undisclosed reasons. SCIO-469, while showing some efficacy in a preclinical multiple myeloma model, failed to demonstrate clinical benefit in patients with rheumatoid arthritis and was associated with liver toxicity at higher doses. This head-to-head comparison underscores the challenges in translating potent biochemical and in vitro activity into safe and effective clinical therapies, particularly for targets like p38 MAPK that are involved in complex and multifaceted biological processes.
References
Validating the Analgesic Phenotype of Suzetrigine (VX-548) with Genetic Knockdown of Nav1.8
A Comparative Guide for Researchers
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in pain research, playing a pivotal role in the transmission of nociceptive signals. Suzetrigine (formerly known as AMG-548 and VX-548) is a potent and highly selective inhibitor of Nav1.8 that has shown significant promise in clinical trials for the treatment of acute pain.[1][2][3][4][5][6][7][8][9] For researchers and drug development professionals, validating that the analgesic phenotype induced by suzetrigine is indeed a direct consequence of its on-target activity is crucial. This guide provides a comparative framework for validating the suzetrigine-induced phenotype with genetic knockdown of Nav1.8, offering supporting experimental data and detailed protocols.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockdown
The primary phenotype associated with both pharmacological inhibition and genetic knockdown of Nav1.8 is a reduction in neuronal excitability and subsequent analgesia. Below is a summary of quantitative data from studies investigating the effects of suzetrigine and Nav1.8 knockdown on key pain-related parameters.
Table 1: In Vitro Electrophysiological Effects
| Parameter | Pharmacological Inhibition (Suzetrigine) | Genetic Knockdown (siRNA/shRNA) | Key Findings & References |
| Spontaneous Action Potential Firing | Abolished in human dorsal root ganglion (DRG) neurons with 10 nM suzetrigine. | Not explicitly quantified, but knockdown of Nav1.8 reduces overall neuronal hyperexcitability. | Suzetrigine is highly effective at silencing ectopic discharges in pain-sensing neurons.[10][11] |
| Evoked Action Potential Amplitude | Decreased in human DRG neurons. | Reduced in DRG neurons from Nav1.8 knockout mice. | Both approaches lead to a dampening of the neuronal response to stimuli.[10][11][12] |
| Nav1.8 Current Density | IC50 of 0.27 nM for inhibition of human Nav1.8 channels. | shRNA knockdown resulted in decreased Nav1.8-mediated current density in DRG neurons. | Demonstrates direct and potent engagement of the Nav1.8 channel by suzetrigine, mirrored by the functional consequence of genetic knockdown.[6][13] |
| Rheobase (Current Threshold for Action Potential) | Increased in human DRG neurons. | Lower in DRG neurons with certain Nav1.8 gain-of-function mutations, suggesting knockdown would increase it. | Both methods make it more difficult for neurons to initiate an action potential.[11][14] |
Table 2: In Vivo Analgesic Effects in Animal Models
| Pain Model | Pharmacological Inhibition (Suzetrigine or other selective Nav1.8 inhibitors) | Genetic Knockdown (siRNA/shRNA/knockout) | Key Findings & References |
| Neuropathic Pain (e.g., Chronic Constriction Injury, Spinal Nerve Ligation) | Selective Nav1.8 blockers reverse mechanical allodynia and thermal hyperalgesia. | siRNA-mediated knockdown of Nav1.8 reverses mechanical allodynia. Knockout of Nav1.8 attenuates cold allodynia. | Both pharmacological and genetic targeting of Nav1.8 are effective in reducing neuropathic pain behaviors.[11][14][15][16][17] |
| Inflammatory Pain (e.g., Complete Freund's Adjuvant) | Selective Nav1.8 blockers attenuate mechanical and cold allodynia. | Nav1.8 knockout mice show abolished thermal hyperalgesia. Antisense knockdown reduces inflammatory pain behaviors. | Targeting Nav1.8 is a valid strategy for mitigating inflammatory pain states.[14][18][19] |
Signaling and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology with Suzetrigine
This protocol is adapted from studies assessing the effect of Nav1.8 inhibitors on DRG neurons.[10][11][20]
-
Cell Culture:
-
Culture primary DRG neurons isolated from rodents or human tissue, or use a cell line stably expressing human Nav1.8 (e.g., CHO or HEK293 cells).
-
Plate cells on coverslips suitable for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Use an external solution designed to isolate sodium currents, containing blockers for potassium and calcium channels, and tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
-
The internal pipette solution should contain a physiological concentration of ions.
-
-
Application of Suzetrigine:
-
Prepare a stock solution of suzetrigine in DMSO.
-
Dilute to the final working concentration (e.g., 10 nM) in the external recording solution.[10][11]
-
Establish a baseline recording of spontaneous and/or evoked action potentials.
-
Perfuse the cells with the suzetrigine-containing solution and record changes in action potential firing, amplitude, and current threshold.
-
-
Data Analysis:
-
Measure and compare pre- and post-drug parameters such as action potential frequency, amplitude, overshoot, and rheobase.
-
For voltage-clamp experiments, determine the IC50 by applying a range of suzetrigine concentrations and measuring the inhibition of the Nav1.8 current.
-
Protocol 2: In Vitro Genetic Knockdown of Nav1.8 with siRNA
This protocol provides a general framework for siRNA-mediated knockdown in cultured neurons.[16][21][22]
-
siRNA Design and Preparation:
-
Design or obtain at least two validated siRNAs targeting different sequences of the Nav1.8 mRNA (gene name: SCN10A) to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Cell Culture and Transfection:
-
Plate DRG neurons or Nav1.8-expressing cell lines at a confluency of 50-75% in antibiotic-free medium.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Oligofectamine or Lipofectamine).
-
Add the complexes to the cells at a final siRNA concentration of approximately 0.1 µM.
-
Incubate for 24-72 hours to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to quantify the reduction in Nav1.8 mRNA levels compared to cells treated with the scrambled control siRNA. To assess specificity, also measure mRNA levels of other Nav channel isoforms (e.g., Nav1.3, Nav1.6, Nav1.7).[21]
-
Western Blotting: Prepare cell lysates and perform Western blotting with a validated anti-Nav1.8 antibody to confirm a reduction in Nav1.8 protein levels.
-
Immunocytochemistry: Fix and stain cells with an anti-Nav1.8 antibody to visually assess the reduction in protein expression.
-
-
Functional Phenotype Assessment:
-
Perform whole-cell patch-clamp electrophysiology as described in Protocol 1 on the siRNA-treated cells to measure changes in Nav1.8 current density and action potential firing properties.
-
Protocol 3: In Vivo Assessment in Animal Models of Pain
This protocol outlines a general approach for comparing pharmacological and genetic interventions in rodent models of pain.[16][17][23][24]
-
Animal Models:
-
Induce a pain state using established models such as:
-
Neuropathic Pain: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).
-
Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) into the hind paw.
-
-
-
Pharmacological Intervention:
-
Administer suzetrigine orally at a predetermined effective dose.
-
Include a vehicle control group.
-
-
Genetic Intervention:
-
Behavioral Testing:
-
At various time points post-intervention, assess pain behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Cold Allodynia: Measure the response to a drop of acetone on the paw.
-
-
-
Data Analysis:
-
Compare the pain thresholds and latencies between the treated, knockdown/knockout, and control groups. A similar reversal of pain behaviors in the suzetrigine-treated and Nav1.8 knockdown/knockout groups validates the on-target effect of the drug.
-
Conclusion
The convergence of evidence from both pharmacological inhibition with suzetrigine and genetic knockdown of Nav1.8 provides a robust validation of the drug's mechanism of action. The consistent observation of reduced neuronal excitability in vitro and potent analgesia in vivo across both methodologies confirms that the therapeutic phenotype of suzetrigine is mediated through the selective inhibition of the Nav1.8 sodium channel. This comparative approach is essential for advancing novel analgesics and ensuring their efficacy and specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. drughunter.com [drughunter.com]
- 4. drugs.com [drugs.com]
- 5. Suzetrigine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short hairpin RNA-mediated selective knockdown of NaV1.8 tetrodotoxin-resistant voltage-gated sodium channel in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Small interfering RNA-mediated selective knockdown of Na(V)1.8 tetrodotoxin-resistant sodium channel reverses mechanical allodynia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of AMG-548 Against JNK and ERK Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor AMG-548, with a focus on its selectivity for the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways. This compound is primarily characterized as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] Understanding its activity and selectivity against other key MAPK pathways, such as JNK and ERK, is crucial for its application in research and potential therapeutic development. This guide presents quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to aid in the objective assessment of this compound's performance relative to other kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and a selection of alternative p38, JNK, and ERK inhibitors. The data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency and selectivity.
Table 1: Inhibitory Activity of this compound Against p38 and JNK Isoforms
| Target | This compound Ki (nM) |
| p38α | 0.5[1][3] |
| p38β | 3.6[1][3] |
| p38γ | 2600[1][3] |
| p38δ | 4100[1][3] |
| JNK1 | >1000 |
| JNK2 | 39[1] |
| JNK3 | 61[1] |
Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors
| Inhibitor | Primary Target(s) | Target Kinase | IC50/Ki (nM) |
| p38 Inhibitors | |||
| VX-745 | p38α | p38α | 16 |
| BIRB-796 | p38α | p38α | 0.1 |
| JNK Inhibitors | |||
| SP600125 | JNK1, JNK2, JNK3 | JNK1 | 40 |
| JNK2 | 40 | ||
| JNK3 | 90 | ||
| JNK-IN-8 | JNK1, JNK2, JNK3 | JNK1 | 4.7 |
| JNK2 | 29 | ||
| JNK3 | 1.5 | ||
| ERK Inhibitors | |||
| Ulixertinib (BVD-523) | ERK1, ERK2 | ERK1 | <0.3 |
| ERK2 | <0.3 | ||
| Temuterkib (LY3214996) | ERK1, ERK2 | ERK1 | 5 |
| ERK2 | 5[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used to assess kinase inhibitor selectivity and potency.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., p38α, JNK1, ERK2)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant to each well.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Whole Blood Assay for TNFα Inhibition
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to lipopolysaccharide (LPS) stimulation in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
TNFα ELISA kit.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNFα production.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Quantify the concentration of TNFα in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα inhibition for each compound concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified overview of the p38, JNK, and ERK MAPK signaling pathways.
Caption: General experimental workflow for assessing the selectivity of a kinase inhibitor.
References
Safety Operating Guide
Navigating the Safe Disposal of AMG-548: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of AMG-548, a potent and selective p38α inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Disclaimer: The following disposal procedures are based on general best practices for laboratory chemical waste. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for this compound and adhere to all applicable federal, state, and local regulations. This guide is intended to supplement, not replace, official safety protocols.
Proper Disposal Procedures for this compound
The disposal of this compound, as with any laboratory chemical, should be approached with a clear and systematic process to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible. If not, a clearly labeled, sealed container appropriate for solid chemical waste should be used. Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as contaminated lab supplies like weighing paper and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.
Step 2: Container Management and Labeling
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Label each container with "Hazardous Waste" and the full chemical name: "this compound".
-
For mixtures, list all chemical constituents and their approximate percentages.
-
Indicate the date of waste generation on the label.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
-
Segregate this compound waste from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Weight | 461.56 g/mol | [1][2][3] |
| Formula | C₂₉H₂₇N₅O | [1][2][3] |
| CAS Number | 864249-60-5 | [1][2][3] |
| Purity | ≥98% | [1][2][3] |
| Storage Temperature | -20°C | [1][2][3] |
| Solubility in DMSO | Soluble to 100 mM | [1][2] |
| Solubility in Ethanol | Soluble to 100 mM | [1][2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling chemical waste in a laboratory setting involves the steps outlined in the "Proper Disposal Procedures" section. The core of this protocol is the segregation of waste, proper labeling, safe storage, and disposal through an accredited EHS service.
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedural steps and the biological context of this compound, the following diagrams have been created using the Graphviz (DOT) language.
Caption: this compound Disposal Workflow.
Caption: this compound Inhibition of p38 MAPK Signaling.
References
Essential Safety and Logistical Information for Handling Amg-548
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Amg-548, a potent and selective p38α inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Primary: - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator and chemical splash goggles.- Double-layered nitrile gloves (outer pair with extended cuffs).- Disposable, solid-front, back-tying protective gown.- Disposable sleeve covers and shoe covers.Secondary: - All activities with the solid compound must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box. |
| Solution Preparation and Handling | Primary: - Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.- Standard laboratory coat.Secondary: - All solution preparation should be conducted within a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Primary: - Safety glasses.- Nitrile gloves.- Standard laboratory coat.Secondary: - All manipulations should be carried out in a certified biological safety cabinet. |
| Spill Cleanup (Dry Powder) | Primary: - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 (or higher) respirator and chemical splash goggles.- Double-layered, chemical-resistant gloves (e.g., nitrile).- Disposable, chemical-resistant coveralls.- Chemical-resistant boot covers.Secondary: - Use a spill kit specifically designed for potent powders. Avoid dry sweeping. |
| Waste Disposal | Primary: - Safety glasses.- Nitrile gloves.- Standard laboratory coat.Secondary: - Handle all waste containers with care to prevent punctures or leaks. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential when working with potent compounds like this compound. The following workflow outlines the key steps from receiving the compound to its disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection:
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers, etc.) that has come into contact with this compound should be considered contaminated.
-
Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
This includes used pipette tips, centrifuge tubes, and any other disposable labware.
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Method:
-
All waste contaminated with this compound must be disposed of through your institution's hazardous waste management program.
-
The primary recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a validated cleaning agent or a solution of sodium hypochlorite followed by a neutralizing agent) should be used. Consult your institution's EHS for recommended procedures.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
